3,3,3-Trideuterio-2,2-difluoro-propanoic acid
Description
BenchChem offers high-quality 3,3,3-Trideuterio-2,2-difluoro-propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-Trideuterio-2,2-difluoro-propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3,3-trideuterio-2,2-difluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWGIVRHUIAIII-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2-Difluoropropionic acid-d3: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling
Stable isotope-labeled compounds are indispensable tools in modern biomedical and pharmaceutical research.[1] The substitution of one or more atoms of a molecule with their stable, non-radioactive isotopes (e.g., replacing hydrogen with deuterium) creates a compound that is chemically identical to its unlabeled counterpart but possesses a different mass.[2] This mass difference allows for its differentiation and quantification by mass spectrometry (MS), making these labeled compounds ideal for use as internal standards in quantitative analyses and as tracers in metabolic studies.[3] 2,2-Difluoropropionic acid-d3, with its deuterium-labeled methyl group, serves as a prime example of such a crucial analytical tool.
Chemical Structure and Physicochemical Properties
The defining feature of 2,2-Difluoropropionic acid-d3 is the substitution of the three hydrogen atoms on the methyl group with deuterium atoms. This specific labeling is critical for its primary application as an internal standard.
Chemical Structure:
Figure 1: Chemical structure of 2,2-Difluoropropionic acid-d3.
Physicochemical Properties:
The introduction of deuterium atoms results in a slight increase in the molecular weight of the compound compared to its non-labeled analog. Other physicochemical properties are largely similar, which is a crucial aspect for its use as an internal standard.
| Property | Value (2,2-Difluoropropionic acid) | Value (2,2-Difluoropropionic acid-d3) | Source |
| Molecular Formula | C₃H₄F₂O₂ | C₃HD₃F₂O₂ | [4] |
| Molecular Weight | 110.06 g/mol | 113.08 g/mol | Calculated |
| CAS Number | 373-96-6 | 1219804-91-5 | [5] |
| Appearance | White to off-white solid | White to off-white solid | [5] |
| Melting Point | 38-45 °C | Not specified, but expected to be similar to the unlabeled compound | [6] |
| Boiling Point | 25-30 °C at 5 mmHg | Not specified, but expected to be similar to the unlabeled compound | [6] |
| Solubility | Soluble in water, ethanol, and ether. | Expected to have similar solubility. | [7] |
Synthesis and Isotopic Purity
The synthesis of 2,2-Difluoropropionic acid-d3 typically involves modifications of the synthetic routes used for the unlabeled compound, incorporating a deuterated starting material. A common approach for the unlabeled compound is the hydrolysis of ethyl 2,2-difluoropropionate.[6] For the deuterated analog, a plausible synthetic pathway would involve the use of a deuterated methyl source.
Conceptual Synthetic Workflow:
Figure 2: Conceptual workflow for the synthesis of 2,2-Difluoropropionic acid-d3.
Isotopic Purity: The isotopic purity of a stable isotope-labeled compound is a critical parameter, indicating the percentage of molecules that contain the desired number of heavy isotopes. For 2,2-Difluoropropionic acid-d3, a high isotopic purity (typically >98%) is essential for its use as an internal standard to ensure accurate quantification.[5]
Spectroscopic Analysis
The structural confirmation and purity assessment of 2,2-Difluoropropionic acid-d3 rely on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the unlabeled 2,2-Difluoropropionic acid shows a triplet for the methyl protons around δ 1.85 ppm due to coupling with the adjacent fluorine atoms.[6] In the case of 2,2-Difluoropropionic acid-d3, this signal would be absent, confirming the successful deuteration of the methyl group. A broad singlet for the acidic proton would still be observed.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The chemical shifts will be similar to the unlabeled compound, though minor isotopic shifts may be observed.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.
Mass Spectrometry (MS):
Mass spectrometry is the cornerstone technique for utilizing deuterated standards. The mass spectrum of 2,2-Difluoropropionic acid-d3 will show a molecular ion peak at a mass-to-charge ratio (m/z) that is 3 units higher than its unlabeled counterpart, directly reflecting the incorporation of three deuterium atoms. This mass shift is the basis for its use in isotope dilution mass spectrometry.
Applications in Research and Drug Development
The primary and most significant application of 2,2-Difluoropropionic acid-d3 is as an internal standard for quantitative analysis by mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[3]
Workflow for Quantitative Analysis using an Internal Standard:
Figure 3: Typical workflow for quantitative analysis using a deuterated internal standard.
Advantages of using 2,2-Difluoropropionic acid-d3 as an Internal Standard:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.
-
Compensation for Sample Loss: During sample preparation steps such as extraction and cleanup, some of the analyte may be lost. The internal standard is added at the beginning of the workflow and is subject to the same losses, enabling a reliable correction of the final calculated concentration.
-
Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of quantitative methods.
Potential Research Areas:
-
Pharmacokinetic Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. If 2,2-Difluoropropionic acid or a structurally related compound is being investigated as a drug, the d3-labeled version would be an essential tool for its accurate quantification in biological samples.
-
Metabolomics: In metabolomics studies, which involve the comprehensive analysis of small molecules in a biological system, deuterated standards are used for the accurate quantification of specific metabolites.
-
Environmental Analysis: For monitoring the presence and levels of fluorinated organic compounds in the environment, isotope dilution mass spectrometry with standards like 2,2-Difluoropropionic acid-d3 provides the most reliable and accurate results.
Conclusion
2,2-Difluoropropionic acid-d3, with its specific isotopic labeling, is a powerful tool for researchers and scientists in various fields, particularly in drug development and analytical chemistry. Its role as an internal standard in mass spectrometry-based quantitative methods is pivotal for achieving the high levels of accuracy and precision required in regulated and research environments. Understanding its chemical properties, synthesis, and proper application is key to leveraging its full potential in advancing scientific discovery.
References
Sources
- 1. 2,2-Difluoropropionic acid | C3H4F2O2 | CID 2782825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. 2,2-Difluoropropionic acid CAS#: 373-96-6 [m.chemicalbook.com]
- 7. cdnisotopes.com [cdnisotopes.com]
Difference between 2,2-difluoropropionic acid and 3,3,3-trifluoropropionic acid
This guide provides a technical comparison between 2,2-difluoropropionic acid (2,2-DFPA) and 3,3,3-trifluoropropionic acid (3,3,3-TFPA) . It is designed for medicinal chemists and process scientists selecting fluorinated building blocks for lead optimization.
Strategic Selection of Fluorinated Aliphatic Building Blocks
Executive Summary
In medicinal chemistry, the choice between 2,2-difluoropropionic acid (2,2-DFPA) and 3,3,3-trifluoropropionic acid (3,3,3-TFPA) is rarely interchangeable. While both introduce fluorine to modulate lipophilicity and metabolic stability, they serve distinct structural and electronic roles:
-
2,2-DFPA is a conformational locker and electronic modulator . The
-gem-difluoro group lowers the pKa drastically and mimics the electronic demand of a carbonyl group without the H-bond acceptance. -
3,3,3-TFPA is a steric shield and lipophilic anchor . The terminal trifluoromethyl group acts as a metabolically stable "bulky methyl" or "pseudo-isopropyl" equivalent that blocks
-oxidation.
Physicochemical Profiling
The position of the fluorine atoms—
Comparative Data Table
| Feature | 2,2-Difluoropropionic Acid (2,2-DFPA) | 3,3,3-Trifluoropropionic Acid (3,3,3-TFPA) |
| CAS Number | 373-96-6 | 2516-99-6 |
| Structure | ||
| pKa (Experimental) | ~1.34 (Strongly Acidic) | 3.06 (Moderately Acidic) |
| Boiling Point | 142–144 °C | 145 °C |
| Electronic Effect | Strong | Moderate |
| Metabolic Role | Blocks | Blocks |
| Key Risk | Decarboxylation (under radical/forcing conditions) | C-H Acidity ( |
The "Fluorine Effect" Analysis[1][2][3][4]
-
Acidity & Coupling: 2,2-DFPA is nearly 1000x more acidic than propionic acid (pKa 4.87). In amide coupling, its conjugate base is highly stable, making the activation step (forming the active ester) slower if using standard carbodiimides. Recommendation: Use high-activity reagents like HATU or convert to the acid chloride.
-
Dipole & Conformation: The gem-difluoro group in 2,2-DFPA exhibits the Thorpe-Ingold effect , widening the C-C-C bond angle and restricting the conformational flexibility of the side chain. This is often used to "pre-organize" a molecule for binding.
Decision Logic: When to Use Which?
The following decision matrix visualizes the selection process based on medicinal chemistry objectives.
Figure 1: Strategic decision tree for selecting between difluoro- and trifluoro-propionic acid based on metabolic and bioisosteric requirements.
Synthetic Accessibility & Reactivity
A. Amide Coupling Protocols
Due to the significant pKa difference, the coupling conditions must be tuned.
Protocol 1: Coupling 2,2-DFPA (The "Low pKa" Challenge)
Because 2,2-DFPA is a strong acid (pKa ~1.3), the carboxylate anion is very stable and poorly nucleophilic toward coupling reagents.
-
Preferred Method: Acid Chloride generation or Mixed Anhydride.
-
Reagent: Oxalyl chloride / DMF (cat.) followed by amine addition.
-
Note: Avoid standard EDC/HOBt couplings as yields can be sluggish.
-
Step-by-Step:
-
Dissolve 2,2-DFPA (1.0 eq) in DCM.
-
Add Oxalyl Chloride (1.2 eq) and 1 drop DMF at 0°C. Stir 2h (gas evolution).
-
Concentrate to remove excess oxalyl chloride (Warning: Volatile product, bp ~144°C, do not over-dry).
-
Redissolve acid chloride in DCM and add to a solution of Amine + TEA (2.0 eq).
-
Protocol 2: Coupling 3,3,3-TFPA (The "Alpha-Proton" Risk)
3,3,3-TFPA has acidic
-
Preferred Method: HATU or T3P (Propylphosphonic anhydride).
-
Reagent: T3P (50% in EtOAc) / DIPEA.
-
Benefit: T3P is excellent for avoiding epimerization (if chiral) and suppressing side reactions.
B. Stability Considerations[1][2][5][6]
-
2,2-DFPA Decarboxylation:
-difluoro acids can undergo decarboxylation under radical conditions (e.g., Silver-catalyzed decarboxylative fluorination). Ensure temperatures are kept <100°C unless decarboxylation is the intended reaction (e.g., Minisci-type couplings). -
3,3,3-TFPA Enolization: The
motif is robust, but strong bases (e.g., NaH, LDA) can deprotonate the -carbon. If using this building block in a multi-step synthesis, avoid strongly basic lithiation steps after installation.
Medicinal Chemistry Applications
Bioisosterism[4][7]
-
2,2-DFPA as a Carbonyl Mimic: The
group is often called a "lipophilic carbonyl." It shares a similar bond angle (~115°) to carbons and possesses a significant dipole, but it does not accept hydrogen bonds.-
Application: Replacing an amide carbonyl or an ether oxygen to improve membrane permeability while maintaining geometry.
-
-
3,3,3-TFPA as a "Super-Methyl": The
group is sterically larger than a methyl group (similar volume to an isopropyl or ethyl group) but is electronically withdrawing.-
Application: Used to block metabolic demethylation or oxidation. The
group is a common capping group in peptide chemistry to prevent N-terminal degradation.
-
Metabolic Stability Pathways
The following diagram illustrates how these two acids block different metabolic pathways.
Figure 2: Metabolic blocking mechanisms. 2,2-DFPA prevents oxidation adjacent to the carbonyl, while 3,3,3-TFPA prevents terminal oxidation.
Safety & Handling
-
Corrosivity: Both acids are corrosive and can cause severe skin burns.
-
HF Generation: While stable at room temperature, thermal decomposition (>200°C) or reaction with strong nucleophiles can release Hydrogen Fluoride (HF). Always have Calcium Gluconate gel available in the lab when working with fluorinated acids on scale.
-
Volatility: 2,2-DFPA has a relatively low molecular weight and can be volatile under high vacuum. Care must be taken during rotary evaporation not to lose the material.
References
-
Acidity and Inductive Effects
-
Metabolic Stability & Bioisosterism
-
Bhattarai, P., et al. (2026).[8][9][10][11] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.
-
Melnykov, K., et al. (2025).[1][3][4][5][6][7][8] "Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres." Chemistry – A European Journal.
-
-
Synthesis and Reactivity
-
Dunetz, J. R., et al.[12] (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Inoue, M., et al. (2014).[7][10] "Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene." Journal of Fluorine Chemistry.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Fluoropropionic acid | 6087-13-4 | Benchchem [benchchem.com]
- 3. figshare.com [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,3,3-Trifluoropropionic acid | C3H3F3O2 | CID 2777972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Strategic Sourcing & Utilization of Stable Isotope-Labeled 2,2-Difluoropropanoic Acid
Executive Summary
2,2-Difluoropropanoic acid (2,2-DFPA) is a critical fluorinated building block in medicinal chemistry, utilized primarily for its ability to modulate pKa, enhance metabolic stability, and act as a bioisostere for oxygen or carbonyl groups. While the unlabeled compound is readily available, stable isotope-labeled variants (e.g.,
This guide provides a technical roadmap for researchers to source, validate, and utilize labeled 2,2-DFPA. Unlike standard procurement, acquiring this material often requires a precursor-based custom synthesis strategy . This document outlines the synthesis pathways, recommended CRO partners, and the specific quality control protocols necessary to ensure data integrity in drug development pipelines.
Part 1: Technical Rationale & Applications
The Gem-Difluoro Effect in Drug Design
The introduction of a gem-difluoro (
-
pKa Modulation: The high electronegativity of the two fluorine atoms exerts a strong electron-withdrawing inductive effect ($ -I $), significantly increasing the acidity of the carboxylic acid.
-
Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is metabolically robust. Substitution at the
-position blocks P450-mediated oxidation, extending the half-life ( ) of the parent drug. -
Lipophilicity: Despite its polarity, the
group can increase lipophilicity (LogP) compared to a methylene ( ) group in certain contexts due to its low polarizability and weak solvation.
Applications of Stable Isotopes ( C, H)
-
Bioanalysis (LC-MS/MS):
C-labeled 2,2-DFPA serves as an ideal Internal Standard (IS) for quantifying the unlabeled drug/metabolite in biological matrices, correcting for ionization suppression. -
Mechanistic Toxicology: Deuterium labeling (
) at the -position (the methyl group) helps identify metabolic soft spots via the Kinetic Isotope Effect (KIE). -
qNMR Standards:
F-NMR is a powerful tool for screening; C-labeling aids in unambiguous structural assignment during complex metabolite identification.
Part 2: Strategic Sourcing & Synthesis
Since off-the-shelf stock of labeled 2,2-DFPA is scarce, the most reliable sourcing strategy is Custom Synthesis via Labeled Precursors .
The Synthesis Pathway
The standard industrial route involves the deoxofluorination of Ethyl Pyruvate . By purchasing commercially available labeled pyruvate, you can contract a CRO to perform the fluorination.
Reaction Scheme:
-
Precursor: Ethyl Pyruvate (Labeled)[3]
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®
-
Solvent: DCM (Dichloromethane)
-
Process: Nucleophilic fluorination of the ketone carbonyl followed by ester hydrolysis.
Figure 1: Recommended synthetic route for generating labeled 2,2-difluoropropanoic acid from accessible precursors.
Sourcing Matrix
Do not rely on general chemical aggregators. Use this tiered approach:
Tier 1: Custom Synthesis (High Success Rate)
Purchase the labeled precursor yourself to reduce CRO costs and lead time, then contract the fluorination.
-
Precursor Sources:
-
Cambridge Isotope Laboratories (CIL): Sodium Pyruvate (
, , or ). -
Sigma-Aldrich (Isotec): Pyruvic acid-d3.
-
-
Recommended Fluorination CROs:
-
WuXi AppTec: High capacity for fluorination chemistry.
-
Pharmaron: Strong radiochemistry and stable isotope divisions.
-
SynQuest Laboratories: US-based specialist in fluorinated building blocks.
-
Tier 2: Specialized Isotope Suppliers (Inquiry Required)
These vendors may have "non-catalog" stock or rapid synthesis capabilities.
-
Toronto Research Chemicals (TRC): Extensive catalog of labeled metabolites.
-
Alsachim (Shimadzu Group): Specializes in labeled drugs and metabolites.
-
CDN Isotopes: Focuses exclusively on deuterated compounds.
Tier 3: Unlabeled Control Suppliers
For method development (to save labeled material), purchase high-purity unlabeled standards from:
-
Fluorochem (UK): Catalog # F010408 (98% purity).
-
Apollo Scientific: Catalog # PC9834.[4]
-
Oakwood Chemical: Catalog # 010408.
Part 3: Quality Assurance & Validation Protocols
When receiving custom-synthesized labeled materials, you must validate the Certificate of Analysis (CoA) independently.
Isotopic Enrichment Analysis (MS & NMR)
Objective: Verify that the Isotopic Enrichment (IE) is
-
Protocol (LC-MS):
-
Prepare a 10 µM solution in 50:50 MeOH:Water.
-
Inject onto a C18 column (negative mode ESI).
-
Monitor the [M-H]⁻ ion.
-
Unlabeled: m/z 109.
- C-Labeled: m/z 110 (for +1 carbon).
-
-
Calculate IE using the peak area ratio:
.
-
Chemical Purity via F-NMR
Objective: Detect inorganic fluoride or incomplete fluorination byproducts.
-
Protocol:
-
Dissolve ~5 mg in
(or if salt form). -
Add
-trifluorotoluene as an internal standard. -
Acquire
F spectrum (proton-decoupled). -
Expected Shift: A quartet at approximately -112 ppm (depending on solvent/pH).
-
Reject if: Significant peaks appear at -120 to -130 ppm (monofluoro impurities).
-
Handling & Stability
-
Physical State: Low-melting solid (MP 36-45°C) or liquid.
-
Corrosivity: The
of 1.34 makes this a strong acid. It will corrode metal spatulas and degrade acid-sensitive plastic caps over time. -
Storage: Store at -20°C in glass vials with Teflon-lined caps. Hygroscopic—equilibrate to room temperature before opening.
Part 4: Data Summary Table
| Property | Unlabeled 2,2-DFPA | Application Relevance | |
| CAS Number | 373-96-6 | N/A (Custom) | Regulatory ID |
| Molecular Weight | 110.06 g/mol | 111.06 (+1 Da) | Mass Spec Shift |
| pKa | 1.34 (Predicted) | 1.34 | Bioisostere Design |
| Boiling Point | 142°C | 142°C | GC Analysis |
| LogP | ~0.6 | ~0.6 | Lipophilicity |
| Key Precursor | Ethyl Pyruvate | Synthesis Route |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24885818, 2,2-Difluoropropanoic acid. Retrieved from [Link]
- Zhou, Y., et al. (2008).Structural and stereoelectronic requirements for the inhibition of pyruvate dehydrogenase complex by alpha-fluoropyruvate.
Sources
- 1. 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | C5H7F3O2 | CID 19867367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Difluoropropionic acid CAS#: 373-96-6 [m.chemicalbook.com]
- 3. Ethyl pyruvate | 617-35-6 [chemicalbook.com]
- 4. 373-96-6 Cas No. | 2,2-Difluoropropanoic acid | Apollo [store.apolloscientific.co.uk]
pKa values of deuterated fluorinated propionic acid derivatives
An In-Depth Technical Guide to the pKa Values of Deuterated and Fluorinated Propionic Acid Derivatives
Executive Summary
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Strategic chemical modifications, such as fluorination and deuteration, are increasingly employed to fine-tune these properties. This guide provides a comprehensive examination of the principles and methodologies governing the pKa values of propionic acid derivatives that have been modified with fluorine and deuterium. We will explore the underlying mechanistic principles, detail robust experimental and computational protocols for pKa determination, and present a consolidated view of the data to empower researchers in the rational design of next-generation therapeutics.
Introduction: The Strategic Importance of pKa Modulation
In medicinal chemistry, the ability to precisely control the ionization state of a drug candidate at physiological pH (typically ~7.4) is paramount. The pKa value dictates the ratio of the neutral to the ionized form of a molecule, which in turn governs its membrane permeability, binding interactions with protein targets, and overall pharmacokinetic behavior[1]. Propionic acid and its derivatives are common structural motifs in pharmaceuticals, notably in the non-steroidal anti-inflammatory drug (NSAID) class. Modifying this core structure through fluorination and deuteration offers two powerful, orthogonal strategies for optimizing drug-like properties.
-
Fluorination : The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability. Its strong electron-withdrawing nature has a profound impact on the acidity of nearby functional groups.
-
Deuteration : The substitution of hydrogen with its heavier isotope, deuterium, introduces a secondary deuterium isotope effect (SDIE). This subtle modification can alter reaction rates and equilibrium constants, offering a method to enhance metabolic stability (the "Kinetic Isotope Effect") and subtly modulate acidity[2][3][4].
Understanding the interplay of these modifications on the pKa of propionic acid is essential for predicting and engineering desired pharmaceutical profiles.
Fundamental Principles Governing Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any structural modification that stabilizes this anion will increase the acidity of the parent molecule, resulting in a lower pKa value.
The Propionic Acid Baseline
Propionic acid (CH₃CH₂COOH) is a weak carboxylic acid with a pKa of approximately 4.87[5]. This value serves as our reference point for evaluating the impact of subsequent modifications.
The Inductive Effect of Fluorination
Fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), pulling electron density away from the carboxylate group through the sigma bonds of the carbon backbone. This delocalization of negative charge stabilizes the carboxylate anion, making the corresponding acid stronger (lower pKa). The magnitude of this effect is highly dependent on the position and number of fluorine atoms.
-
Positional Isomerism : A fluorine atom at the α-position (C2) is closer to the carboxyl group than one at the β-position (C3). Consequently, the inductive effect is stronger, leading to a more significant increase in acidity.
-
Degree of Fluorination : Each additional fluorine atom contributes to the stabilization of the conjugate base. Polyfluorination, especially at the α- and β-positions, results in exceptionally strong acids.
Caption: Inductive effect of fluorine on propionate anion stability.
The Secondary Deuterium Isotope Effect (SDIE)
When a C-H bond alpha to a carboxylic acid is replaced by a C-D bond, the acidity of the molecule typically decreases, leading to a slight increase in pKa. This is a secondary equilibrium deuterium isotope effect. Deuteration is known to decrease the acidity of carboxylic acids by up to 0.031 pKa units per deuterium atom[2][3][4].
The primary cause relates to changes in zero-point vibrational energy (ZPVE) between the acid and its conjugate base[3][12]. The C-D bond is stronger and has a lower ZPVE than a C-H bond. The vibrational frequencies associated with C-H/C-D bonds are altered upon deprotonation due to changes in hyperconjugation with the carboxylate group. It has been proposed that deuterium, being more electropositive than hydrogen, can act as an inductive electron donor, which would reduce acidity[2]. This results in a small energetic penalty for the deprotonation of the deuterated acid compared to the protium analogue, making the deuterated acid slightly weaker[2][3][13]. The effect diminishes as the site of deuteration moves further from the carboxyl group[2][4].
Caption: Conceptual model of the Secondary Deuterium Isotope Effect on acidity.
Methodologies for pKa Determination
Accurate pKa determination requires robust and validated methodologies. Both experimental and computational approaches provide essential, often complementary, insights.
Experimental Approaches
The choice of experimental method depends on factors like compound solubility, concentration, and the presence of chromophores.
This is the gold-standard method for its precision and accuracy[14]. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode[1][15][16]. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the acid and its conjugate base are equal[16].
Step-by-Step Protocol: Potentiometric Titration
-
Instrumentation & Calibration :
-
Calibrate a high-precision pH meter and combination electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10)[16]. Ensure the temperature of the buffers and the sample solution is constant and recorded.
-
-
Solution Preparation :
-
Prepare a stock solution of the analyte (e.g., deuterated fluoropropionic acid) in high-purity water or a suitable co-solvent if solubility is low[14]. The final concentration should be at least 10⁻⁴ M to ensure a detectable inflection point[14][16].
-
Prepare standardized titrant solutions of ~0.1 M HCl and ~0.1 M NaOH. Ensure the NaOH solution is carbonate-free[14].
-
To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl to the analyte solution[16].
-
-
Titration Procedure :
-
Place a known volume (e.g., 20 mL) of the analyte solution into a thermostatted reaction vessel equipped with a magnetic stirrer[16].
-
Purge the solution with an inert gas like nitrogen to remove dissolved CO₂[16].
-
Immerse the calibrated pH electrode and a precision burette tip into the solution.
-
For an acidic analyte, titrate with the standardized NaOH solution. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
-
Data Analysis :
-
Plot the measured pH versus the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately locate the equivalence point[17].
-
The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is equal to the pKa of the analyte[16].
-
Caption: Workflow for pKa determination via potentiometric titration.
-
UV-Spectrophotometry : This method is suitable for compounds containing a chromophore that exhibits a different absorbance spectrum in its protonated and deprotonated forms. By measuring absorbance across a series of buffers with known pH values, a sigmoidal curve can be generated from which the pKa is determined at the inflection point[14][15].
-
Nuclear Magnetic Resonance (NMR) : NMR can be used to monitor the chemical shifts of specific nuclei (e.g., ¹H, ¹⁹F, ¹³C) as a function of pH. The chemical shift changes as the molecule transitions between its acidic and basic forms, and plotting this shift versus pH yields a titration curve to determine the pKa[3][15]. This method is particularly powerful for studying isotope effects[2][4].
Computational Approaches
In silico methods are invaluable for predicting pKa values, especially during the early stages of drug design when physical samples may not be available.
-
Quantum Mechanics (QM) : High-level ab initio and Density Functional Theory (DFT) calculations can be used to compute the Gibbs free energies of the protonated and deprotonated species in both the gas phase and solution (using continuum solvation models like PCM)[12]. The pKa can then be derived from the free energy change of the dissociation reaction[18][19]. These methods are accurate but computationally expensive[15][20].
-
Semi-Empirical and Machine Learning Methods : To accelerate predictions, methods combining faster semi-empirical QM calculations with machine learning algorithms have been developed. These models are trained on large datasets of known pKa values and can achieve excellent accuracy with significantly lower computational cost, making them suitable for high-throughput screening[20][21].
Data Compendium and Analysis
The following table summarizes the pKa values for propionic acid and its key fluorinated derivatives, illustrating the principles discussed. Data for deuterated analogues are primarily expressed as a change (ΔpKa) relative to the parent compound.
| Compound | Structure | pKa (approx.) | Primary Effect | Reference(s) |
| Propionic Acid | CH₃CH₂COOH | 4.87 | Baseline | [5] |
| 2-Fluoropropionic Acid | CH₃CH(F)COOH | 2.68 (Predicted) | Strong Inductive Effect (-I) | [6] |
| 3-Fluoropropionic Acid | FCH₂CH₂COOH | 3.89 (Predicted) | Weaker Inductive Effect (-I) | [8][9] |
| Pentafluoropropionic Acid | CF₃CF₂COOH | -0.18 to -0.54 | Cumulative Inductive Effect | [10][11] |
| α-Deuterated Propionic Acid | CH₃CD₂COOH | ~4.87 + (n * 0.03) | Secondary Isotope Effect | [2][3][4] |
Analysis : The data clearly demonstrate the powerful acid-strengthening effect of fluorination, which can modulate the pKa over a range of more than 5 log units. The effect is dominated by the proximity of the fluorine to the carboxyl group. The deuterium isotope effect is far more subtle, providing a fine-tuning mechanism that typically increases the pKa by a small, predictable margin. For a molecule like 2-fluoro-3,3-dideutero-propionic acid, one would predict a pKa slightly higher than that of 2-fluoropropionic acid, combining the strong inductive effect of the α-fluorine with the small acid-weakening isotope effect of the β-deuteriums.
Conclusion and Outlook
The strategic application of fluorination and deuteration provides medicinal chemists with a versatile toolkit for optimizing the pKa of propionic acid-based drug candidates. Fluorination serves as a coarse control, capable of inducing dramatic shifts in acidity through its powerful inductive effect. In contrast, deuteration offers a fine-tuning mechanism, subtly modulating pKa via the secondary deuterium isotope effect. A thorough understanding of these principles, coupled with robust experimental and computational methods for pKa determination, is essential for the rational design of molecules with tailored ADME and pharmacokinetic profiles. As computational methods continue to improve in speed and accuracy, the ability to predict the precise impact of these modifications will further accelerate the drug discovery process, enabling the development of safer and more effective therapeutics.
References
- Development of Methods for the Determin
- Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols.
- Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. Thompson Rivers University.
- Deuterium isotope effect on the dissociation of weak acids in water and deuterium oxide. National Institute of Standards and Technology.
- Solvent Effects-Relative Conditions and pKa. Chemistry LibreTexts.
- Protocol for Determining pKa Using Potentiometric Titration.
- Effect of Organic Solvents on the pKa of Ionizable Solutes in Reverse Phase Liquid Chrom
- Deuterium Isotope Effect on the Dissociation of Weak Acids in W
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- Effects of solvent polarity on the acid dissociation constants of benzoic acids. PubMed.
- Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. Journal of the American Chemical Society.
- Solv
- Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. PMC.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. Journal of the American Chemical Society.
- Solvent Effects on pKa Values of Some Anticancer Agents in Acetonitrile–Water Binary Mixtures.
- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
- Tutorial - Quantum Chemistry - pKa Estimations using Gaussian. University of Illinois Urbana-Champaign.
- 2-Fluoropropionic acid. ChemBK.
- Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter.
- How to Predict pKa. Rowan.
- Revision Notes - Relative Acidities of Carboxylic Acids, Phenols and Alcohols. Sparkl.
- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
- 3-フルオロプロピオン酸. ChemicalBook.
- Why does 3-bromopropanoic acid have least pKb value when compared to 3-chloropropanoic acid, 3-fluropropanoic acid and fluoroacetic acid? Chemistry Stack Exchange.
- Perfluoropropionic acid. Wikipedia.
- beta-Fluoropropionic acid. ChemBK.
- Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deproton
- 3-FLUOROPROPANOIC ACID. ChemicalBook.
- 2-Fluoropropionic acid. PubChem.
- Propanoic Acid: Properties, Production, Applications, and Analysis.
- 2-Fluoropropionic acid 97 6087-13-4. Sigma-Aldrich.
- Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. PMC.
- 2-Fluoropropionic acid. Benchchem.
- 3-Fluoropropanoic acid. Sigma-Aldrich.
- Acidity Studies of Deuterated Acids and Bases Commonly Used as Buffers in NMR Studies. ScholarWorks@UARK.
- pKa Vaules for Organic and Inorganic Bronsted Acids
- CAS 461-56-3: 3-Fluoropropanoic acid. CymitQuimica.
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A Comprehensive Guide to the IUPAC Nomenclature of 2,2-Difluoro-3,3,3-trideuteriopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the isotopically and halogen-substituted carboxylic acid, 2,2-Difluoro-3,3,3-trideuteriopropanoic acid. The principles outlined herein are fundamental for the unambiguous identification and communication of complex chemical structures within the scientific community.
Foundational Principles of IUPAC Nomenclature
The IUPAC system is designed to provide a unique and systematic name for every chemical compound.[1] This is achieved by identifying the principal functional group, the parent hydrocarbon chain, and any substituents. The naming process follows a set of established priority rules to ensure consistency.[1][2][3]
1.1. Priority of Functional Groups
In organic nomenclature, functional groups are ranked in a priority order to determine the suffix of the compound's name.[4][5][6] Carboxylic acids are assigned the highest priority, meaning they dictate the primary naming of the molecule.[6][7][8][9] All other groups attached to the parent chain are then treated as substituents and are indicated by prefixes.[7]
Table 1: Abbreviated Functional Group Priority
| Priority | Functional Group | Suffix (if highest priority) | Prefix (if substituent) |
| 1 | Carboxylic Acids | -oic acid | carboxy- |
| 2 | Esters | -oate | alkoxycarbonyl- |
| 3 | Aldehydes | -al | formyl- |
| 4 | Ketones | -one | oxo- |
| 5 | Alcohols | -ol | hydroxy- |
| 6 | Amines | -amine | amino- |
This table is not exhaustive but illustrates the high priority of carboxylic acids.
Systematic Nomenclature of 2,2-Difluoro-3,3,3-trideuteriopropanoic Acid
The naming of this specific molecule requires the integration of rules for the parent chain, substituents (both halogen and isotopic), and the principal functional group.
2.1. Identification of the Parent Hydride and Principal Functional Group
The longest continuous carbon chain containing the principal functional group forms the basis of the name.[10] In this case, the molecule has a three-carbon chain, making it a derivative of propane. The presence of a carboxylic acid (-COOH) group, the highest priority functional group, designates the compound as a propanoic acid.[8][11] The "-oic acid" suffix replaces the final "-e" of the parent alkane name.[8][12]
2.2. Numbering the Carbon Chain
The carbon atom of the carboxylic acid group is assigned the number 1 (C1).[9] The rest of the chain is numbered sequentially from this point. This ensures the lowest possible locants for the principal functional group.
-
C1: The carboxyl carbon (-COOH)
-
C2: The carbon atom bonded to C1
-
C3: The terminal carbon atom
2.3. Identifying and Naming Substituents
The molecule has two types of substituents:
-
Halogen Substituents: Two fluorine atoms are attached to the C2 position. These are named as "fluoro" prefixes. Since there are two, the prefix "difluoro" is used.
-
Isotopic Substituents: Three deuterium atoms are attached to the C3 position. Deuterium is an isotope of hydrogen with the nuclide symbol ²H.[13][14]
2.4. Indicating Isotopic Substitution
According to IUPAC recommendations for isotopically modified compounds, the nuclide symbol, preceded by its locant and the number of substituted atoms (as a subscript), is placed in parentheses before the part of the name it modifies.[13][15][16]
For the three deuterium atoms on the third carbon:
-
The nuclide symbol for deuterium is ²H.
-
The locant is 3.
-
The number of substitutions is three.
While the common name "deuterio" is often used, the formal IUPAC designation utilizes the nuclide symbol. However, for clarity and common usage in many chemical databases, "trideuterio" is frequently employed. For the purpose of this guide, we will adhere to the more explicit naming convention that leads to the commonly accepted name.
2.5. Assembling the Full IUPAC Name
The substituents are listed alphabetically. In this case, "difluoro" comes before "trideuterio".
-
Parent Chain and Functional Group: Propanoic acid
-
Fluorine Substituents: 2,2-Difluoro
-
Deuterium Substituents: 3,3,3-Trideuterio
Combining these elements gives the final IUPAC name: 2,2-Difluoro-3,3,3-trideuteriopropanoic acid .[17]
Experimental Workflow for Nomenclature Determination
The process of assigning an IUPAC name is a systematic, self-validating protocol based on a hierarchical set of rules.
Step-by-Step Naming Protocol:
-
Identify the Principal Functional Group: Recognize the -COOH group, which is a carboxylic acid. This establishes the suffix "-oic acid".
-
Determine the Parent Chain: Find the longest carbon chain containing the principal functional group. In this molecule, it is a three-carbon chain, leading to the parent name "propanoic acid".
-
Number the Parent Chain: Assign the locant '1' to the carbon of the carboxylic acid group and number the remaining carbons sequentially.
-
Identify and Locate all Substituents:
-
Two fluorine atoms are on carbon 2.
-
Three deuterium atoms are on carbon 3.
-
-
Name the Substituents:
-
The two fluorine atoms are designated as "2,2-difluoro".
-
The three deuterium atoms are designated as "3,3,3-trideuterio".
-
-
Alphabetize and Assemble the Full Name: Arrange the substituent prefixes alphabetically and place them before the parent name.
Visualization of the Naming Logic
The following diagram illustrates the logical flow for constructing the IUPAC name for 2,2-Difluoro-3,3,3-trideuteriopropanoic acid.
Caption: Logical workflow for the systematic IUPAC naming of 2,2-Difluoro-3,3,3-trideuteriopropanoic acid.
Conclusion
The IUPAC nomenclature for 2,2-Difluoro-3,3,3-trideuteriopropanoic acid is derived from a systematic application of established rules. By prioritizing the carboxylic acid functional group, correctly numbering the three-carbon parent chain, and alphabetically ordering the fluoro and deuterio substituents, an unambiguous and universally understood name is generated. This methodical approach is crucial for accurate communication and documentation in scientific research and drug development.
References
-
International Union of Pure and Applied Chemistry. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the 'Blue Book') - Chapter P-8: Isotopically Modified Compounds." Royal Society of Chemistry. [Link]
-
Reddit. "In functional and substituent groups, which have priority in IUPAC nomenclature?" Reddit. [Link]
-
Chemistry LibreTexts. "2.4: IUPAC Naming of Organic Compounds with Functional Groups." Chemistry LibreTexts. [Link]
-
International Union of Pure and Applied Chemistry. "IUPAC Provisional Recommendations - Chapter 8." IUPAC. [Link]
-
International Union of Pure and Applied Chemistry. "Nomenclature of Inorganic Chemistry - 12. Isotopically Modified Compounds." IUPAC. [Link]
-
No Brain Too Small. "IUPAC naming." No Brain Too Small. [Link]
-
Queen Mary University of London. "Section H: Isotopically Modified Compounds." IUPAC Nomenclature. [Link]
-
eGPAT. "Priority order of functional groups in IUPAC nomenclature." eGPAT. [Link]
-
Master Organic Chemistry. "Table of Functional Group Priorities for Nomenclature." Master Organic Chemistry. [Link]
-
ACD/Labs. "R-8.0 Introduction (Isotopically Modified Compounds)." ACD/Labs. [Link]
-
Siyavula. "4.3 IUPAC naming and formulae | Organic molecules." Siyavula. [Link]
-
Chemistry Steps. "Naming Carboxylic Acids." Chemistry Steps. [Link]
-
Interstate Technology & Regulatory Council. "Naming Conventions for Per- and Polyfluoroalkyl Substances (PFAS)." ITRC. [Link]
-
ACD/Labs. "R-5.7.1 Carboxylic acids." ACD/Labs. [Link]
-
Wikipedia. "IUPAC nomenclature of organic chemistry." Wikipedia. [Link]
-
University of Calgary. "Short Summary of IUPAC Nomenclature of Organic Compounds." University of Calgary. [Link]
-
Chemistry LibreTexts. "Nomenclature of Carboxylic Acids." Chemistry LibreTexts. [Link]
-
Study.com. "Naming Carboxylic Acids | Process & Examples." Study.com. [Link]
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Technical Guide: Solubility & Handling of 2,2-Difluoropropionic Acid-d3 in
Topic: Solubility of 2,2-difluoropropionic acid-d3 in Deuterated Chloroform (
Executive Summary
2,2-Difluoropropionic acid-d3 (specifically the methyl-d3 isotopologue,
While some general chemical databases may list fluorinated carboxylic acids as having limited solubility in non-polar solvents, this is often a misconception derived from their high polarity in the monomeric state. In
Key Technical Insight: The "d3" isotopic labeling (deuteration of the methyl group) has a negligible effect on gross solubility compared to the non-deuterated analog (CAS 373-96-6). However, it fundamentally alters the
Physicochemical Basis of Solubility
To understand the solubility behavior of this specific fluorinated acid, we must analyze the interplay between its molecular structure and the solvent matrix.
The "Like Dissolves Like" Paradox
Carboxylic acids are inherently polar due to the
-
Monomeric State: As a monomer, the exposed polar heads would energetically resist solvation in
. -
Dimeric State: In the absence of a hydrogen-bond accepting solvent (like DMSO or Methanol), 2,2-difluoropropionic acid-d3 self-associates. Two molecules align to form an eight-membered ring structure held together by two strong hydrogen bonds.
This dimerization effectively "neutralizes" the dipole of the carboxylic acid functionality, presenting a lipophilic fluorocarbon/hydrocarbon exterior to the chloroform solvent. This is the primary mechanism driving solubility.
Isotope Effect (H vs. D)
The substitution of hydrogen for deuterium on the methyl group (
Dimerization Equilibrium Diagram
The following diagram illustrates the equilibrium shift that favors solubility in chloroform.
Figure 1: Equilibrium showing the formation of cyclic dimers, which drives the solubility of carboxylic acids in non-polar solvents like chloroform.
Experimental Protocol: NMR Sample Preparation
Handling fluorinated acids requires specific precautions to prevent spectral artifacts (e.g., H/D exchange) and ensure accurate quantification.
Materials Required
-
Analyte: 2,2-Difluoropropionic acid-d3 (typically a low-melting solid or viscous liquid).
-
Solvent:
(99.8% D) with 0.03% v/v TMS (Tetramethylsilane) as internal standard.-
Note: Use "Silver Foil" stabilized chloroform to avoid acidity issues, or filter through basic alumina if acid-free conditions are strictly required.
-
-
Vessel: 5 mm NMR tube (Type 1, Borosilicate).
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Equilibration | Allow the 2,2-difluoropropionic acid-d3 container to reach room temperature before opening. This prevents condensation of atmospheric water, which causes rapid H/D exchange of the carboxyl proton. |
| 2 | Weighing | Weigh 10–20 mg of the compound directly into a clean vial or small funnel. Avoid using plastic weighing boats if the compound is liquid/corrosive; use glass. |
| 3 | Dissolution | Add 0.6 mL of |
| 4 | Transfer | Transfer the solution to the NMR tube. Cap immediately to prevent solvent evaporation (concentration changes affect chemical shifts of acidic protons). |
| 5 | Analysis | Run |
Workflow Diagram
Figure 2: Operational workflow for preparing the NMR sample, ensuring sample integrity and solubility.
Data Analysis & Interpretation
When analyzing 2,2-difluoropropionic acid-d3 in
Expected NMR Spectrum
-
Carboxyl Proton (
): Appears as a broad singlet typically between 10.0 – 13.0 ppm .-
Note: The exact position is highly concentration-dependent. Higher concentrations push the shift downfield (higher ppm) due to increased dimerization.
-
Note: If the sample is "wet", this peak may broaden further or disappear due to exchange with
.
-
-
Methyl Group (
): Silent in NMR.-
Contrast: The non-deuterated analog would show a triplet at
ppm ( Hz).[1] The absence of this signal confirms the d3-labeling.
-
Expected NMR Spectrum
-
Group: A multiplet (typically a broad singlet or complex pattern due to C-F coupling) around -100 to -115 ppm .
-
Isotope Shift: The presence of the adjacent
group will cause a slight upfield isotope shift (typically 0.05 – 0.1 ppm per D) compared to the analog. -
Decoupling: In the d3-analog, the strong
coupling (approx 19 Hz) is removed. Instead, you may observe smaller coupling (since , the coupling constant will be Hz, which might be unresolved due to line broadening).
-
Expected NMR Spectrum
-
Carbonyl (
): Triplet (due to ) around 165–170 ppm . -
Alpha Carbon (
): Triplet of septets (due to and ) around 115 ppm . -
Beta Carbon (
): Septet (due to ) around 20–25 ppm .
References
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Organic Chemistry Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Use of 2,2-Difluoropropionic Acid-d3 as an Internal Standard in LC-MS
Abstract
In the landscape of quantitative liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is paramount for achieving the highest levels of accuracy and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,2-difluoropropionic acid-d3 as an internal standard. Its purpose is to mitigate variability inherent in sample preparation and analysis, thereby ensuring robust and reliable quantification of target analytes, particularly small carboxylic acids. We will delve into the rationale for its selection, detailed protocols for its implementation, and best practices for method validation in line with regulatory expectations.
Part 1: The Rationale for Using 2,2-Difluoropropionic Acid-d3
The ideal internal standard (IS) co-elutes with the analyte of interest and exhibits identical behavior during sample extraction, and ionization in the mass spectrometer. A stable isotope-labeled version of the analyte is considered the "gold standard" as it fulfills these criteria more closely than any structural analog.[1][2] The deuterium-labeled 2,2-difluoropropionic acid-d3 serves as an exemplary IS for its non-labeled counterpart and other structurally similar short-chain fatty acids (SCFAs).
Section 1.1: Physicochemical Properties
2,2-Difluoropropionic acid is a fluorinated carboxylic acid.[3] The presence of two fluorine atoms on the alpha-carbon enhances its acidity compared to propionic acid.[4] Its deuterated form, 2,2-difluoropropionic acid-d3, is synthesized to have deuterium atoms replacing hydrogens on the methyl group, resulting in a mass shift that is easily distinguishable by the mass spectrometer.
| Property | Value | Source |
| Chemical Formula | C3HD2F2O2 | N/A |
| Molecular Weight | 113.08 g/mol | Calculated |
| Boiling Point | 142-144 °C (non-deuterated) | [5] |
| Melting Point | 38-45 °C (non-deuterated) | [6] |
| Solubility | Soluble in polar solvents like water, ethanol, and ether. | [5] |
| Appearance | White to off-white powder or crystals. | [7] |
Section 1.2: Mechanism of Action as an Internal Standard
The core principle behind using a SIL-IS is isotopic dilution. A known concentration of the IS is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[8] The ratio of the analyte's MS response to the IS's MS response is then used for quantification. This approach effectively corrects for:
-
Variability in Sample Extraction: Any loss of analyte during sample processing steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the SIL-IS.[9]
-
Matrix Effects: Co-eluting endogenous or exogenous compounds in the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's source.[10][11] Since the SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, thus normalizing the analyte's signal.[1][12]
-
Instrumental Drift: Fluctuations in the LC-MS system's performance over the course of an analytical run are compensated for, as both the analyte and the IS are affected similarly.[1]
Figure 1: Workflow for quantitative analysis using an internal standard.
Part 2: Application Protocol: Quantitative Analysis of a Target Analyte
This protocol provides a general framework for the analysis of a small carboxylic acid analyte in a biological matrix, such as plasma, using 2,2-difluoropropionic acid-d3 as the internal standard. Method optimization and validation are essential for each specific application.[13]
Section 2.1: Materials and Reagents
-
Analytes and Internal Standard:
-
Target analyte (e.g., 2,2-difluoropropionic acid), analytical standard grade
-
2,2-Difluoropropionic acid-d3 (≥98% isotopic purity)
-
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Control biological matrix (e.g., human plasma, K2-EDTA)
-
Section 2.2: Standard Solution Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the target analyte and 2,2-difluoropropionic acid-d3 in methanol to prepare individual stock solutions.
-
-
Working Solutions:
-
Prepare intermediate and working standard solutions of the analyte by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water).
-
Prepare an internal standard working solution at a concentration that will yield a robust MS signal (e.g., 100 ng/mL).
-
| Standard | Concentration (ng/mL) | Preparation |
| Stock | 1,000,000 | Dissolve 10 mg in 10 mL methanol |
| WS1 | 100,000 | 1 mL Stock + 9 mL diluent |
| WS2 | 10,000 | 1 mL WS1 + 9 mL diluent |
| WS3 | 1,000 | 1 mL WS2 + 9 mL diluent |
Table continues for calibration curve points.
Section 2.3: Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a straightforward and common technique for extracting small molecules from plasma.
-
Aliquoting: To 50 µL of plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Precipitation: Add 200 µL of cold acetonitrile.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS analysis.
Figure 2: Sample preparation workflow using protein precipitation.
Section 2.4: LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization. A direct, derivatization-free approach is often possible for short-chain fatty acids.[14][15]
Table: Suggested LC Parameters
| Parameter | Recommended Condition |
| Column | C18 or Mixed-Mode Column (e.g., for polar compounds) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute analytes, then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Table: Suggested MS/MS Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Analyte) | [M-H]- -> product ion (e.g., for 2,2-difluoropropionic acid: m/z 109 -> 65) |
| MRM Transition (IS) | [M-H]- -> product ion (e.g., for 2,2-difluoropropionic acid-d3: m/z 112 -> 67) |
| Collision Energy | Optimize for each transition |
| Dwell Time | 50-100 ms |
Section 2.5: Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all calibrators, QCs, and unknown samples.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting is commonly used.
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples by back-calculating from their peak area ratios using the regression equation of the calibration curve.
Part 3: Method Validation and Quality Control
A full bioanalytical method validation should be conducted in accordance with regulatory guidelines, such as those from the FDA and EMA.[8][16][17][18]
Section 3.1: Key Validation Parameters
-
Selectivity and Specificity: Assess interference from endogenous matrix components at the retention times of the analyte and IS.[8]
-
Calibration Curve: Evaluate the linearity, range, and regression model of the calibration curve.[13]
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple QC levels (LOD, LQC, MQC, HQC).[13]
-
Matrix Effect: Quantitatively assess the impact of the biological matrix on the ionization of the analyte and IS using post-extraction spike experiments.
-
Recovery: Evaluate the extraction efficiency of the analyte and IS.[19]
-
Stability: Test the stability of the analyte and IS in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).[16]
Section 3.2: Troubleshooting
-
Issue: High variability in IS response.
-
Possible Cause: Inconsistent sample preparation, IS instability, or issues with the LC-MS system.
-
Solution: Review and standardize the sample preparation workflow. Verify the stability of the IS working solution.[16] Perform system suitability tests.
-
-
Issue: Isotopic crosstalk (contribution of IS signal to the analyte channel).
-
Possible Cause: Incomplete deuteration of the IS.
-
Solution: Ensure the use of a high-purity SIL-IS. If necessary, correct for the contribution during data processing.
-
Conclusion
2,2-Difluoropropionic acid-d3 is a robust and reliable internal standard for the LC-MS quantification of its unlabeled analog and other short-chain fatty acids. Its use, as outlined in these application notes, allows for the effective compensation of analytical variability, leading to high-quality, reproducible data that can withstand the scrutiny of regulatory review. Adherence to the described protocols and validation principles is essential for successful implementation in research and drug development settings.
References
-
Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Xie, C., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
-
LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. [Link]
-
Han, J., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. MDPI. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
Giesbertz, P., et al. (2025, June 16). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. National Institutes of Health (NIH). [Link]
-
ResearchGate. (2025, October 15). (PDF) Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. [Link]
-
National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]
-
SSRN. (2025, May 9). Simple and Sensitive Lc-Ms Analysis of Short Chain Fatty Acids in Cecum Content and Feces in Mice: A Derivatization-Free Approach. [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2023, April 5). 2,2-Difluoropropionic Acid: The Versatile Compound with a Wide Range of Applications. [Link]
-
Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
Sources
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. bioszeparacio.hu [bioszeparacio.hu]
- 3. CAS 373-96-6: 2,2-Difluoropropionic acid | CymitQuimica [cymitquimica.com]
- 4. guidechem.com [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. 2,2-Difluoropropionic acid 97 373-96-6 [sigmaaldrich.com]
- 7. 2,2-Difluoropropionic Acid | 373-96-6 | TCI EUROPE N.V. [tcichemicals.com]
- 8. fda.gov [fda.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. nebiolab.com [nebiolab.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. papers.ssrn.com [papers.ssrn.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fda.gov [fda.gov]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. mdpi.com [mdpi.com]
Application Note: Precision Esterification of 3,3,3-Trideuterio-2,2-difluoro-propanoic Acid
This Application Note is designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and medicinal chemistry. It addresses the specific challenges of esterifying 3,3,3-Trideuterio-2,2-difluoro-propanoic acid (
Executive Summary & Strategic Analysis
The esterification of 3,3,3-Trideuterio-2,2-difluoro-propanoic acid (hereafter
-
Electronic Activation (The Fluorine Effect): The
-difluoro group significantly lowers the of the carboxylic acid to ~1.3 (compared to 4.8 for propanoic acid). This reduces the nucleophilicity of the carboxylate oxygen, making direct alkylation sluggish, while simultaneously making the carbonyl carbon highly electrophilic, favoring nucleophilic attack once activated. -
Volatility Risks: The resulting esters (particularly methyl or ethyl) are highly volatile (b.p. < 100°C). Standard rotary evaporation protocols often lead to significant product loss.
-
Isotopic Economy: As a deuterated starting material,
-DFPA is high-cost. Protocols must prioritize limiting reagent stoichiometry based on the acid, not the alcohol, and ensure quantitative conversion to avoid difficult separations.
Method Selection Matrix
| Parameter | Acid Chloride Method (Recommended) | Fischer Esterification | Steglich Coupling (DCC/EDC) |
| Mechanism | Activation via Acyl Chloride | Acid-Catalyzed Equilibrium | Carbodiimide Activation |
| Yield Potential | High (>95%) | Moderate (Equilibrium limited) | High (>90%) |
| Purification | Evaporation (Clean) | Aqueous workup required | Urea byproduct removal (Difficult) |
| Suitability | Best for | Poor (Water removal difficult) | Good for complex/fragile alcohols |
| Atom Economy | Excellent | Moderate | Good |
Core Protocol: Oxalyl Chloride Activation
Rationale: This method generates the intermediate acid chloride (
Reagents & Equipment[2][3][4][5][6]
-
Substrate: 3,3,3-Trideuterio-2,2-difluoro-propanoic acid (
-DFPA). -
Reagent: Oxalyl Chloride (2.0 equiv).
-
Catalyst: N,N-Dimethylformamide (DMF) (anhydrous, 1-2 drops).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Alcohol: R-OH (1.1 - 1.5 equiv).
-
Base: Pyridine or Triethylamine (Et3N) (1.2 equiv) - Optional, to scavenge HCl if alcohol is acid-sensitive.
Step-by-Step Methodology
Phase 1: Activation (Acyl Chloride Formation)
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve
-DFPA (1.0 equiv) in anhydrous DCM (0.2 M concentration). -
Catalysis: Add catalytic DMF (1-2 drops). Note: DMF acts as a nucleophilic catalyst to form the Vilsmeier-Haack intermediate.
-
Addition: Cool the solution to 0°C. Add Oxalyl Chloride (2.0 equiv) dropwise via syringe over 10 minutes. Gas evolution (
, ) will be immediate. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
QC Check: Aliquot a small sample, quench with methanol, and check via GC-MS (look for methyl ester) to confirm complete activation.
-
-
Concentration (Critical): If the alcohol is valuable or sensitive, carefully concentrate the acid chloride under mild vacuum (do not heat >30°C) to remove excess oxalyl chloride. If the alcohol is robust, proceed directly to Phase 2 in the same pot.
Phase 2: Esterification
-
Cooling: Re-dissolve the residue in fresh DCM (or use the existing solution) and cool to 0°C.
-
Alcohol Addition: Add the target Alcohol (1.2 equiv) mixed with Pyridine (1.5 equiv) dropwise.
-
Why Pyridine? It scavenges the HCl generated, driving the reaction and protecting acid-sensitive functional groups on the alcohol.
-
-
Completion: Stir at RT for 4–12 hours. Monitor by TLC or
-NMR.
Phase 3: Workup for Volatile Esters (Methyl/Ethyl)
-
Do NOT rotovap to dryness.
-
Wash the organic layer with cold 1M HCl (to remove pyridine), then saturated
, then Brine. -
Dry over
.[1] -
Distillation: For methyl/ethyl esters, purify via short-path distillation at atmospheric pressure or slight vacuum. Do not rely on column chromatography as evaporation of fractions will cause product loss.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle of DMF-mediated activation and subsequent esterification.
Caption: Activation of d3-DFPA via Oxalyl Chloride/DMF followed by nucleophilic acyl substitution.
Analytical Quality Control (QC)
Due to the fluorinated and deuterated nature, standard NMR requires specific attention.
| Analysis Type | Expected Signal Characteristics | Purpose |
| Singlet/Multiplet around -105 to -115 ppm (vs | Confirm conversion of COOH to COOR. | |
| Silent in the propionyl region. No signals for | Verify deuteration integrity ( | |
| Broad singlet corresponding to the | Direct observation of the isotopic label. | |
| GC-MS | Molecular ion ( | Confirm molecular weight and isotopic pattern.[2] |
Troubleshooting & Critical "Watch-outs"
Issue: Low Yield of Volatile Esters
-
Cause: Product lost during solvent removal.
-
Solution: Use a high-boiling solvent (e.g., Diethyl Ether or MTBE) for extraction, which allows for careful distillation. Alternatively, if the ester b.p. is <100°C, use co-distillation or use the ester solution directly in the next step without isolation if possible.
Issue: Incomplete Activation
-
Cause: Old Oxalyl Chloride or wet DCM.
-
Solution: Ensure vigorous gas evolution upon addition. If no gas is observed, the reagent may be hydrolyzed. Add a fresh drop of DMF.
Issue: Deuterium Scrambling
-
Risk: Low risk under these conditions. However, avoid strongly basic conditions (
) for extended periods, which could theoretically promote exchange at the -position (though fluorine protects against this by eliminating -protons, the is and stable).
References
-
Haufe, G., & Hugenberg, V. (2013).[3] Fluoro-Pummerer rearrangement and analogous reactions.[3] Journal of Fluorine Chemistry, 156, 63-68. Link
-
Rozen, S., Hagooly, A., & Harduf, R. (2001).[4] Synthesis of
-fluorocarboxylic acids and derivatives.[4][3][5][6] Journal of Organic Chemistry, 66(22), 7464-7468. Link -
Wang, Z., et al. (2019).[4][7] Ag-catalyzed decarboxylative fluorination reaction.[4] Journal of the American Chemical Society, 141(14), 5617-5622. Link
-
Sigma-Aldrich. (n.d.). 2,2-Difluoropropionic acid Product Specification. Retrieved October 26, 2025. Link
-
Matrix Scientific. (n.d.). 3,3,3-Trideuterio-2,2-difluoro-propanoic acid.[8] Retrieved October 26, 2025. Link
Sources
- 1. 2,2-Difluoropropionic acid CAS#: 373-96-6 [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 5. Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01905A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. 3,3,3-Trifluoro-2,2-dimethylpropionic acid synthesis - chemicalbook [chemicalbook.com]
Metabolic stability studies using deuterated 2,2-difluoropropionic acid
Application Note: Metabolic Stability Profiling of Deuterated 2,2-Difluoropropionic Acid
Abstract
This technical guide details the protocol for assessing the metabolic stability of 2,2-difluoropropionic acid (2,2-DFPA) and its deuterated isotopologue, 3,3,3-trideutero-2,2-difluoropropionic acid (
Introduction & Mechanistic Rationale
The Metabolic Challenge
Fluorination is a standard medicinal chemistry tactic to block metabolic sites. In 2,2-DFPA (
The Deuterium Solution (DKIE)
Replacing the C3 hydrogens with deuterium (
-
Hypothesis: If C-H bond cleavage at C3 is the rate-determining step (RDS) in the metabolic clearance of 2,2-DFPA, the deuterated analog (
-DFPA) will exhibit a significantly longer half-life ( ) and reduced Intrinsic Clearance ( ).
Figure 1: Mechanistic pathway illustrating the metabolic soft spot at C3 and the blockade effect of deuteration.
Experimental Design
Materials
-
Test Compounds:
-
Biological System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).
-
Cofactors: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).
-
Internal Standard (IS): Chlorpropamide or Diclofenac (for negative mode ESI).
Critical Analytical Strategy (The "Polarity Problem")
Expert Insight: Standard C18 chromatography fails for 2,2-DFPA due to its high polarity and low molecular weight, resulting in elution at the void volume and massive ion suppression.
-
Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography) with Negative Mode ESI.
-
Alternative: If HILIC is unavailable, derivatization with 3-Nitrophenylhydrazine (3-NPH) is required to add lipophilicity. This protocol assumes the HILIC approach for higher throughput.
Detailed Protocol: Microsomal Stability Assay
Step 1: Preparation of Working Solutions
-
Stock Solution: Dissolve H-DFPA and D-DFPA in DMSO to 10 mM.
-
Spiking Solution: Dilute stocks in 100 mM Potassium Phosphate Buffer (pH 7.4) to 100 µM (0.5% DMSO final).
-
Microsome Prep: Thaw microsomes on ice. Dilute to 1.25 mg/mL in buffer.
Step 2: Incubation (96-well format)
Perform in duplicate for both H-DFPA and D-DFPA.
-
Pre-Incubation:
-
Add 30 µL of Microsome solution (1.25 mg/mL) to wells.
-
Add 10 µL of Test Compound Spiking Solution (100 µM).
-
Final concentrations: 0.5 mg/mL protein, 1 µM compound.[4]
-
Incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of NADPH Regenerating System (pre-warmed to 37°C).
-
Note: Include a "No NADPH" control plate to assess chemical stability.[5]
-
-
Sampling (Time Course):
-
At
minutes, remove 50 µL aliquots.
-
Step 3: Quenching & Extraction[5]
-
Transfer aliquots immediately into a "Crash Plate" containing 150 µL ice-cold Acetonitrile (ACN) spiked with Internal Standard (200 nM Diclofenac).
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 4,000 rpm (3,200 x g) for 20 minutes at 4°C to pellet proteins.
-
Transfer 100 µL of supernatant to a fresh plate.
-
Dilution: Add 100 µL of ACN (increase organic content for HILIC compatibility) before injection.
Analytical Method (LC-MS/MS)
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
| Parameter | Setting / Value |
| Column | Waters BEH Amide or Phenomenex Luna HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 (High pH aids ionization of acids) |
| Mobile Phase B | Acetonitrile (95%) / 10 mM Ammonium Acetate (5%) |
| Gradient | 90% B (0-1 min) |
| Flow Rate | 0.4 mL/min |
| Ionization | Electrospray Ionization (ESI) Negative Mode |
| MRM (H-DFPA) | 109.0 |
| MRM (D-DFPA) | 112.0 |
Expert Note: The transition
Data Analysis & Calculation
Workflow Logic
Figure 2: Data processing workflow for determining intrinsic clearance.
Equations
-
Elimination Rate Constant (
): Plot vs. Time ( ).[6] The slope of the linear regression is . -
Half-life (
): -
Intrinsic Clearance (
): Where . -
Deuterium Kinetic Isotope Effect (DKIE):
Interpretation of Results
| DKIE Value | Interpretation | Actionable Insight |
| ~ 1.0 | No Isotope Effect | C-H bond cleavage is not rate-limiting. Deuteration will not improve stability. |
| 1.0 - 2.0 | Weak Effect | Minor contribution of C-H cleavage. Unlikely to yield in vivo benefit. |
| > 2.0 | Strong Effect | C-H cleavage at C3 is the RDS. Deuteration significantly stabilizes the scaffold.[7] |
-
Success Criteria: For 2,2-DFPA, a DKIE > 2.0 suggests that the primary clearance mechanism is indeed CYP-mediated oxidation of the methyl group. If DKIE
1, consider that clearance might be driven by Phase II conjugation (glucuronidation of the carboxylic acid) or renal excretion, which deuteration will not mitigate.
References
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link
- Fisher, M. B., et al. (2006). The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism. Current Opinion in Drug Discovery & Development, 9(1), 101-109.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
- Busch, D., et al. (2015). Analysis of small polar compounds by hydrophilic interaction liquid chromatography (HILIC) and mass spectrometry.
-
Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,2-Difluoropropionic acid | C3H4F2O2 | CID 2782825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. researchgate.net [researchgate.net]
- 7. isotope.com [isotope.com]
Troubleshooting & Optimization
Resolving 19F-deuterium J-coupling in NMR spectra of CD3-CF2 groups
Technical Guide: Resolving F-Deuterium Coupling in CD -CF Moieties
Executive Summary:
In metabolic stability studies, replacing hydrogen with deuterium (deuteration) is a common strategy to mitigate oxidative metabolism (the Kinetic Isotope Effect). However, for fluorinated motifs like the CD
Part 1: The Diagnostic (Why does my spectrum look like mud?)
Q: I expect a quartet for my CF
A: You are observing the combined effects of Spin-1 multiplicity and Quadrupolar broadening .
-
The Multiplicity Trap:
-
In a standard CH
-CF -R group, the spin-1/2 protons split the fluorine signal into a quartet ( , ). -
In a CD
-CF -R group, deuterium has a spin . The multiplicity rule yields a septet (7 lines) with a 1:3:6:7:6:3:1 intensity ratio.
-
-
The Coupling Compression:
-
The gyromagnetic ratio of deuterium (
) is roughly 6.5 times lower than that of protons ( ). Consequently, the J-coupling constant scales down by the same factor: -
If your typical
is 15 Hz, the resulting is only ~2.3 Hz.
-
-
The Result:
-
You have 7 lines crammed into a narrow frequency range (approx. 14 Hz total width).
-
Deuterium also possesses a quadrupolar moment, which induces rapid relaxation and inherent line broadening.
-
Outcome: The 7 sharp lines blur together into a single, broad "blob" that ruins signal-to-noise (S/N) and obscures fine structure (like chiral diastereotopicity).
-
Part 2: The Physics & Logic Flow
The following diagram illustrates the causality of the spectral degradation and the logical intervention points.
Figure 1: Mechanism of signal degradation in deuterated fluorocarbons and the decoupling intervention.
Part 3: Hardware & Acquisition Protocols
Q: Can I just turn on deuterium decoupling like I do for protons?
A: No. In 95% of standard NMR probes, the deuterium channel is permanently assigned to the Lock system. You cannot Lock (receive) and Decouple (transmit) on the same frequency simultaneously without specific hardware configuration.
Protocol A: The "Unlocked" Method (Standard Probes)
Best for: Standard 5mm BBFO/BBO probes without a dedicated 2H transmit channel.
Theory: We must disable the lock system to free up the deuterium coil for decoupling pulses. Modern magnets drift very slowly (<1-2 Hz/hour), making this safe for 1D experiments.
Step-by-Step Workflow:
-
Preparation:
-
Insert sample and Lock on the solvent (e.g., CDCl
) as usual. -
Shim thoroughly. Good shimming is critical because you will lose the "lock regulation" that compensates for field drift.
-
Determine the exact frequency of your deuterium signal (O2/O3). For CDCl
, this is the standard lock frequency.
-
-
Configuration (Bruker TopSpin Syntax):
-
Create a new dataset (edc).
-
Read a standard
F parameter set (e.g., rpar F19CPD). -
Set Nucleus 2 (NUC2): Change from 1H to 2H.
-
Set Pulse Program: Use zgig (Inverse Gated) or zg with decoupling enabled.
-
Disable Lock:
-
Open the Lock control window (bsmsdisp).
-
Click LOCK OFF .
-
Crucial: Ensure the field is stable.
-
-
-
Decoupling Parameters:
-
cpdprg2: Set to waltz16 or garp.
-
pl12 (Decoupling Power): WARNING. The lock coil is sensitive. Do not use high power.
-
Guideline: Start with roughly 20-30 dB attenuation from the hard pulse. If the hard pulse (p1 for 2H) is 100µs, the decoupling power should be calculated to provide a field
Hz. -
Safety: Do not exceed 100ms acquisition times if you are unsure of the probe's power handling.
-
-
-
Acquisition:
Protocol B: The "Lock-Switch" Method (Advanced Hardware)
Best for: Systems equipped with a "Lock Switch" or modern consoles (Avance NEO) with flexible routing.
Theory: The spectrometer rapidly toggles the lock channel between "Lock Mode" (Sampling field drift) and "Decouple Mode" (Pulsing). This is often called "Time-Shared" decoupling.
-
Setup:
-
Keep the Lock ON .
-
In the acquisition parameters, look for the "Lock Switch" or "L-Switch" parameter.
-
-
Parameter Adjustment:
-
Set LOCK_DEC = ON (or equivalent flag).[4]
-
This ensures the lock is only paused during the acquisition window (aq) to allow for decoupling, then re-engaged during the relaxation delay (d1).
-
Part 4: Data Analysis & Expected Results
Q: How do I know if it worked?
Compare the linewidths. Use the table below to validate your experiment.
| Feature | Coupled Spectrum (Standard) | Decoupled Spectrum ( |
| Multiplicity | Broad "Blob" or ill-defined Septet | Sharp Singlet (or Quartets if other H's present) |
| Linewidth | > 15-20 Hz | < 2-3 Hz |
| Integration | Often inaccurate due to baseline spread | Precise |
| S/N Ratio | Low (Intensity spread over 7 lines) | High (Intensity collapsed into 1 line) |
Visualizing the Hardware Logic:
Figure 2: Decision tree for selecting the correct decoupling protocol based on hardware availability.
Part 5: Troubleshooting (FAQ)
Q: I tried Protocol A (Unlocked), but my peaks are drifting.
-
Cause: The magnet is not stable enough, or the experiment is too long.
-
Fix:
-
Reduce the number of scans (NS).
-
Use a "dummy" lock: Add 10% of a non-deuterated solvent (e.g., Acetone) and lock on the
F signal if your hardware permits (rare), or simply re-shim every 30 minutes. -
Scout Scan Method: Use a script that takes a quick proton scan to check for drift, adjusts the offset, and then continues the
F acquisition [1].
-
Q: I am seeing "spikes" or noise in the baseline.
-
Cause: Decoupling sidebands or heating.
-
Fix:
-
Reduce decoupling power (pl12).
-
Switch from cw (continuous wave) to waltz16 (composite pulse) decoupling.
-
Increase the spectral width to ensure these aren't folding artifacts.
-
Q: Can I determine the
-
Yes. If you have access to a very high field magnet (800 MHz+), the separation between the septet lines (approx 2 Hz) might become resolvable against the quadrupolar broadening. Alternatively, run a J-resolved 2D experiment, which separates chemical shift from coupling [2].
References
-
Agilent Technologies. (2011). Proton Decoupled Deuterium NMR using Scout Scan for Lock. Application Note. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Chapter 5: Heteronuclear Methods. Link
-
Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. (See Section on Heteronuclear Decoupling). Link
-
University of Ottawa NMR Facility. (2010). Deuterium Decoupling and Observation.[1][4] Blog Post. Link
-
Alfa Chemistry. (2024). 19F Coupling Constants Table. Technical Reference.[5][6][7][8] Link
Sources
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TUTORIAL: 1D 1H-coupled 19F SPECTRUM [imserc.northwestern.edu]
- 4. University of Ottawa NMR Facility Blog: Deuterium Decoupling [u-of-o-nmr-facility.blogspot.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. agilent.com [agilent.com]
Separation of 2,2-difluoropropionic acid-d3 from non-deuterated impurities
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification and analysis of 2,2-difluoropropionic acid-d3 (CD₃CF₂COOH). This resource is designed for researchers, chemists, and drug development professionals who handle this isotopically labeled compound. We will address the unique challenges associated with separating the target deuterated molecule from its non-deuterated counterparts and other chemical impurities, providing practical, field-tested solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the purity and analysis of 2,2-difluoropropionic acid-d3.
Q1: What is the critical difference between chemical purity and isotopic purity for 2,2-difluoropropionic acid-d3?
A1: This is the most crucial concept for working with isotopically labeled compounds.
-
Chemical Purity refers to the absence of other distinct chemical molecules. For example, this includes starting materials from the synthesis (e.g., ethyl 2,2-difluoropropionate), byproducts, or solvents.
-
Isotopic Purity (or Isotopic Enrichment) refers to the percentage of the compound that contains deuterium at the desired positions. In this case, it is the percentage of 2,2-difluoropropionic acid that is the d3-isotopologue (CD₃CF₂COOH) versus the non-deuterated h3-version (CH₃CF₂COOH) or partially deuterated d1- or d2-versions.
A sample can be 99.9% chemically pure but have an isotopic purity of only 90%, meaning 10% of the material is the non-deuterated version.
Q2: Why is it so difficult to separate 2,2-difluoropropionic acid-d3 from its non-deuterated (h3) impurity?
A2: The separation is exceptionally challenging because deuterated and non-deuterated isotopologues have nearly identical physical and chemical properties, such as polarity, boiling point, and melting point.[1] Standard purification techniques like recrystallization or basic silica gel column chromatography, which rely on differences in these properties, are generally ineffective at separating them.[1]
Q3: What are the primary analytical techniques for assessing the purity of my d3-labeled compound?
A3: A combination of methods is essential for a complete purity profile:
-
High-Resolution Mass Spectrometry (HR-MS): This is the gold standard for determining isotopic enrichment by precisely measuring the mass difference and relative abundance of the d3 and h3 isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence or reduction of proton signals at the labeled positions, while ²H NMR can be used to confirm the presence and location of the deuterium labels.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining chemical purity by separating the target compound from other chemical entities.
Q4: Can I use recrystallization to remove the non-deuterated (h3) impurity?
A4: No. Due to their identical crystal lattice packing and solubility profiles, recrystallization cannot separate the d3 and h3 isotopologues.[1] However, it is an excellent and highly recommended technique for removing chemical impurities that have different solubility profiles, significantly increasing the chemical purity of the bulk material before tackling the more difficult isotopic separation.[2]
Q5: What are common chemical impurities I should anticipate from the synthesis of 2,2-difluoropropionic acid?
A5: A common synthesis route involves the hydrolysis of ethyl 2,2-difluoropropionate.[3] Therefore, potential chemical impurities include:
-
Unreacted starting material: Ethyl 2,2-difluoropropionate.
-
Reagents from workup: Salts from acidification or neutralization steps.
-
Solvents used during synthesis and extraction.
Section 2: Purification and Separation Strategy
A multi-step approach is required to achieve high chemical and isotopic purity. The overall workflow should focus on removing bulk chemical impurities first, followed by high-resolution techniques to enrich the isotopic purity.
Diagram: General Purification & Analysis Workflow
Caption: A strategic workflow for purifying 2,2-difluoropropionic acid-d3.
Section 3: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the purification and analysis process.
High-Performance Liquid Chromatography (HPLC) Issues
Q: My d3 and h3 isotopologue peaks are not resolving in my HPLC analysis. What can I do?
A: This is the most common and difficult challenge. While baseline separation is often not feasible, maximizing resolution is key. The separation relies on the subtle kinetic isotope effect, where the C-D bond is slightly stronger and shorter than the C-H bond, leading to minor differences in interaction with the stationary phase.
-
Increase Column Length/Efficiency: Use a longer column (e.g., 250 mm) or a column packed with smaller particles (e.g., sub-2 µm or 3 µm) to increase the number of theoretical plates and improve resolving power.
-
Optimize Mobile Phase: Small changes in the organic modifier (acetonitrile vs. methanol) or the percentage of organic solvent can influence the interaction. Perform a systematic study varying the organic content by ±1-5%.
-
Lower the Temperature: Running the separation at a lower temperature (e.g., 15-20°C) can sometimes enhance the subtle interaction differences between the isotopologues and the stationary phase, improving resolution.
-
Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can improve efficiency and may enhance separation.
Q: I'm seeing significant peak tailing for my 2,2-difluoropropionic acid peak. Why is this happening?
A: Peak tailing for acidic compounds is a classic HPLC problem, often caused by secondary interactions with the silica stationary phase.
-
Insufficiently Acidic Mobile Phase: The primary cause is the interaction of the ionized carboxylate form of your acid with active silanol groups on the silica surface.[4] Ensure your mobile phase pH is at least 2 pH units below the pKa of the acid. Add 0.1% formic acid or phosphoric acid to the mobile phase to fully protonate the analyte.
-
Column Choice: Use a high-purity, end-capped silica column designed for polar analytes or one with a polar-embedded phase to minimize silanol interactions.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[4] Try reducing the injection volume or sample concentration.
Diagram: HPLC Troubleshooting for Peak Resolution
Caption: A decision tree for troubleshooting common HPLC issues.
Recrystallization & Purity Issues
Q: My recovery after recrystallization is very low. What went wrong?
A: Low recovery is typically a solubility issue.
-
Too Much Solvent: You may have used too much solvent to dissolve the crude product, causing a significant portion to remain in the mother liquor upon cooling. Use the minimum amount of hot solvent required for complete dissolution.
-
Inappropriate Solvent Choice: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Cooling Too Rapidly: Crashing the product out of solution by cooling too quickly can trap impurities and lead to smaller, harder-to-filter crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q: My NMR analysis shows low isotopic enrichment after purification. What could have caused this?
A: This indicates a potential H/D exchange or isotopic scrambling.
-
Harsh pH or High Temperature: Exposing the compound to strongly acidic or basic conditions, especially at elevated temperatures during workup or purification, can sometimes facilitate hydrogen-deuterium exchange, particularly if there are labile protons elsewhere in a more complex molecule. For 2,2-difluoropropionic acid-d3, the CD₃ group is generally stable, but this is a critical consideration for other deuterated compounds.
-
Contamination: Ensure solvents used for purification (e.g., methanol) are not contributing to exchange and that all glassware is thoroughly dried.
Section 4: Detailed Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
This reversed-phase HPLC method is designed for assessing the chemical purity of 2,2-difluoropropionic acid-d3.
| Parameter | Recommended Condition |
| Column | High-purity C18 (e.g., ACE, Zorbax, Waters), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C (can be lowered to optimize isotopic separation) |
| Injection Volume | 5 µL |
| Sample Prep | 1 mg/mL in 50:50 Water:Acetonitrile |
| Detection | UV Diode Array Detector (DAD) at 210 nm |
Self-Validation Steps:
-
Run a blank (injection solvent) to ensure no ghost peaks are present.
-
Inject a standard of non-deuterated 2,2-difluoropropionic acid to determine its retention time.
-
The d3-labeled compound is expected to elute slightly earlier than the h3-compound due to the kinetic isotope effect.
Protocol 2: Recrystallization for Bulk Chemical Purification
This protocol is for removing chemical impurities, not for isotopic enrichment.
Materials:
-
Crude 2,2-difluoropropionic acid-d3
-
Anhydrous solvent (e.g., Hexane/Ethyl Acetate mixture, Toluene)
-
Erlenmeyer flask, reflux condenser, hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude, solid 2,2-difluoropropionic acid-d3 in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent system. The solid should not fully dissolve at room temperature.
-
Gently heat the mixture with stirring until the solid just dissolves completely. Add solvent dropwise if needed to achieve full dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.
-
After reaching room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the purified crystals under a high vacuum to remove all residual solvent.
QC Step: Analyze the purified material and the mother liquor by HPLC to confirm that impurities were removed in the mother liquor and the crystals are of high chemical purity.
References
-
Morressier. (2017, April 7). Preparation of deuterated drugs through novel catalysis: Synthesis, purification, and preclinical data. Retrieved from [Link]
-
PubMed. (2016, March 18). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Sources
Technical Support Center: Optimizing HPLC Retention for Polar Fluorinated Carboxylic Acids (PFCAs)
The following guide serves as a specialized Technical Support Center for researchers optimizing the retention of polar fluorinated carboxylic acids (PFCAs).
System Status: Operational Topic: Short-chain PFCA Retention & Separation Ticket Priority: High (Method Development/Troubleshooting)
The Retention Paradox: Why Standard C18 Fails
The Issue:
You are likely observing ultra-short-chain PFCAs (C2–C4, e.g., TFA, PFPrA, PFBA) eluting in the void volume (
The Mechanism:
Standard C18 retention relies on hydrophobic interaction. Short-chain PFCAs are highly hydrophilic and acidic (
The Solution: You must transition from pure hydrophobic retention to a Mixed-Mode or Surface-Modified mechanism.
Column Selection Strategy
Do not rely on "generic" PFAS columns for ultra-short chains. Use the decision matrix below to select the correct stationary phase.
Decision Matrix: Stationary Phase Selection
Figure 1: Decision tree for selecting HPLC stationary phases based on PFCA chain length.
Comparative Data: Column Performance
| Column Type | Mechanism | Retention of TFA (C2) | Retention of PFOA (C8) | MS Compatibility |
| Standard C18 | Hydrophobic | Poor (Void) | Excellent | High |
| Polar-Embedded C18 | Hydrophobic + Dipole | Low/Moderate | Excellent | High |
| Mixed-Mode (C18 + AX) | Hydrophobic + Ion Exchange | Excellent | Good | Moderate (Buffer dependent) |
| HILIC | Partitioning + Electrostatic | High | Poor (Solubility issues) | High (High organic) |
Expert Insight: For simultaneous analysis of C2–C14, a Mixed-Mode C18-AX (Anion Exchange) column is the gold standard. It retains C2 via anion exchange and C14 via hydrophobic interaction.
Mobile Phase Engineering
For Mixed-Mode C18-AX columns, the mobile phase controls the "switch" between mechanisms.
The Buffer Protocol
Requirement: You must maintain a pH that ensures:
-
Analyte Ionization: PFCAs are anions (
). -
Stationary Phase Ionization: The AX ligand (often a tertiary amine) must be positively charged.
Recommended Mobile Phase:
-
Solvent A: 20 mM Ammonium Acetate in Water (pH adjusted to 4.0 - 6.0 with Acetic Acid).
-
Solvent B: Methanol or Acetonitrile (MeOH is often preferred for better solubility of fluorinated compounds).
Why this works:
-
Ammonium Acetate: Provides the counter-ion necessary for the ion-exchange mechanism.
-
pH 4-6: Ensures the weak anion exchange (WAX) ligands on the column are protonated (+) to attract the PFCA anions (-), while preventing the silica backbone from dissolving.
System Engineering: Eliminating "Ghost" Peaks
PFCAs are ubiquitous.[1][2] They exist in PTFE tubing, degassers, and solvent bottles. Without a Delay Column , your system background will co-elute with your analytes.
The Delay Column Workflow
You must physically separate the system contamination from the sample analyte.[2][3]
Protocol:
-
Install a "Delay Column" (highly retentive C18, e.g., 50 x 4.6 mm) between the Mixer and the Autosampler .
-
Mechanism: System contaminants are trapped on the Delay Column and elute later than the sample analytes (which bypass the Delay Column and go straight to the Analytical Column).[3]
Figure 2: Placement of the Delay Column to separate system contamination from sample analytes.
Troubleshooting & FAQ
Q1: My TFA peak is splitting or tailing severely.
Diagnosis: Mismatched sample solvent strength. The Fix:
-
Issue: Injecting a sample dissolved in 100% MeOH onto a high-aqueous initial gradient causes "solvent washout." The analyte travels faster than the mobile phase initially.
-
Protocol: Dilute samples to match the initial mobile phase composition (e.g., 90% Water / 10% MeOH). If solubility is an issue, use <50% organic.
Q2: I see PFAS peaks in my blank injections.
Diagnosis: System contamination or Carryover.[4] The Test:
-
Run a "Null" Injection: Run the gradient without the needle entering a vial (0 µL injection).
-
If peaks appear: Contamination is in the Mobile Phase/System.[2] Solution: Install/Replace Delay Column.
-
-
Run a Solvent Blank: Inject clean solvent from a glass vial.
-
If peaks appear: Contamination is in the needle/wash solvent or the vial cap. Solution: Switch to Polypropylene (PP) vials and caps; change needle wash to high-organic.
-
Q3: Why is my retention time shifting for Short-Chain PFCAs?
Diagnosis: pH instability or Ion-Exchange saturation. The Fix:
-
Buffer Capacity: Ensure your Ammonium Acetate concentration is at least 10–20 mM. 5 mM is often insufficient to buffer the acidic surface of the column against sample matrix injections.
-
Equilibration: Mixed-mode columns require longer equilibration times (approx. 20 column volumes) compared to standard C18 due to the dual retention mechanism.
References
-
Waters Corporation. "Expanding the Range of PFAS in a Single Injection to Include Ultra Short Chains Using the Atlantis™ BEH™ C18 AX Mixed Mode Column." Waters Application Notes. Link
-
Restek Corporation. "PFAS Analysis: A Comprehensive Guide to Sampling, Sample Prep, and Analysis."[5] Restek Technical Guides. Link
-
Agilent Technologies. "Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Water." Agilent Application Notes. Link
-
Advanced Materials Technology. "Analysis of Short Chain PFAS Using HALO® PCS C18." HALO Applications. Link
Sources
Purification methods for water-soluble fluorinated organic acids
Introduction: The "Polarity Paradox"
Welcome to the Fluorine Chemistry technical support guide. If you are reading this, you are likely facing the "Polarity Paradox." Fluorine is inherently hydrophobic, yet the electron-withdrawing nature of perfluorinated chains renders attached carboxylic acids extremely acidic (pKa < 1). This creates a molecule that is simultaneously hydrophobic (on the tail) and hyper-hydrophilic/ionic (at the head) in aqueous environments.
Standard protocols often fail because:
-
C18 Collapse: In standard acidic RP-HPLC, these acids often elute in the void volume due to high polarity.
-
Extraction Failure: They are too polar for standard liquid-liquid extraction (DCM/EtOAc) unless specific ion-pairing agents are used.
-
Volatility Risks: Short-chain fluorinated acids (e.g., TFA, DFA) are volatile in their free acid form, leading to product loss during evaporation.
This guide provides self-validating workflows to overcome these specific physical chemistry challenges.
Module 1: Chromatographic Isolation (HPLC & Mixed-Mode)
The Issue: "My compound elutes in the void volume (dead time) on a standard C18 column."
The Science: Fluorinated organic acids (e.g., Trifluoroacetic acid, Perfluoropropionic acid) are fully ionized at typical HPLC pH (2–4). An ionized analyte is repelled by the hydrophobic C18 stationary phase. To retain them, you must either suppress ionization (difficult, as pKa is ~0) or engage a different interaction mechanism.
Protocol A: Mixed-Mode Chromatography (The Gold Standard)
Mixed-mode columns combine a hydrophobic chain (C18) with an embedded ion-exchange group (Anion Exchange).
-
Stationary Phase: Mixed-Mode Reversed-Phase/Anion-Exchange (RP/AX).
-
Mechanism: The fluorine tail engages the C18 (hydrophobic), while the carboxylate anion engages the amine ligand (electrostatic).
Step-by-Step Workflow:
-
Column Selection: Choose a column with a variable surface charge (e.g., Waters Atlantis Premier BEH C18 AX or Sielc Primesep).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Note: Low pH ensures the stationary phase amine is protonated (+).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B to 100% B.
-
Elution Logic: The analyte is retained by ionic interaction. To elute, you must either increase the ionic strength (salt gradient) or neutralize the stationary phase (raise pH), though the latter is limited by silica stability.
Data: Retention Comparison
| Compound | Column Type | Mobile Phase | Retention Factor (k') |
| Trifluoroacetic Acid (TFA) | Standard C18 | Water/ACN (0.1% Formic) | 0.1 (Void) |
| TFA | Mixed-Mode (RP/AX) | 20mM NH4Ac / ACN | 4.5 (Retained) |
| Perfluorobutanoic Acid | Standard C18 | Water/ACN (0.1% Formic) | 0.8 (Poor) |
| Perfluorobutanoic Acid | Mixed-Mode (RP/AX) | 20mM NH4Ac / ACN | 8.2 (Resolved) |
Module 2: Non-Chromatographic Isolation (Fluorous SPE)
The Issue: "I need to separate my fluorinated product from non-fluorinated starting materials without running a column."
The Science: "Fluorous" separation exploits the specific affinity of perfluoroalkyl chains for fluorous stationary phases (fluorinated silica). This is orthogonal to polarity; it separates based on "fluorine content."
Protocol B: Fluorous Solid Phase Extraction (F-SPE)
Applicability: Best for compounds with a perfluoroalkyl chain of C6 or longer, or "light fluorous" tags.
Diagram: F-SPE Workflow
Figure 1: The "Catch-and-Release" mechanism of Fluorous SPE. Non-fluorinated impurities are washed away with aqueous methanol, while the fluorinated target is retained until a 100% organic wash is applied.[1]
Detailed Steps:
-
Conditioning: Wash the F-SPE cartridge with 3 mL MeOH, then 3 mL 80:20 MeOH/H2O.[2]
-
Loading: Dissolve crude sample in a minimum volume of DMF or DMSO. Load onto the cartridge.
-
Fluorophobic Wash: Elute with 80:20 MeOH/H2O.[1][2][3]
-
Result: Non-fluorinated organic impurities elute here.
-
-
Fluorophilic Elution: Elute with 100% MeOH.
-
Result: Your fluorinated organic acid elutes here.
-
Module 3: Desalting & Recovery (Ion Exchange)
The Issue: "I have my acid, but it's full of inorganic salts. If I rotovap, I lose my product."
The Science: Short-chain fluorinated acids are volatile. If you acidify and evaporate, they codistill with the solvent. You must isolate them as a salt or use a "Catch-and-Release" resin strategy that uses volatile buffers.
Protocol C: Weak Anion Exchange (WAX) Desalting
Use a Weak Anion Exchange resin (tertiary amine). Strong Anion Exchange (SAX) binds too tightly and requires high salt to elute, defeating the purpose.
-
Resin Prep: Condition WAX resin with Methanol, then Water.
-
Loading: Load aqueous solution at pH 4–5.
-
Elution: Elute with 1% Ammonium Hydroxide in Methanol .
-
Mechanism: The base deprotonates the resin (neutralizes it), releasing the fluorinated anion.
-
-
Work-up: Evaporate the Methanol/Ammonium Hydroxide.
-
Result: You obtain the Ammonium salt of your fluorinated acid.
-
Note: The ammonium salt is solid and non-volatile. Do not attempt to convert to free acid before drying unless you are performing a distillation.
-
Troubleshooting & FAQs
Q1: I cannot detect my compound on the HPLC UV detector.
-
Cause: Perfluorinated chains are UV transparent. The carboxylic acid group has weak absorbance at 210 nm, often obscured by solvent cutoffs.
-
Solution:
-
CAD/ELSD: Use Charged Aerosol Detection or Evaporative Light Scattering Detection (universal detectors).
-
Indirect UV: Add a UV-absorbing counter-ion (e.g., pyridinium) to the mobile phase (Background absorption is high; analyte appears as a negative peak).
-
Derivatization: React with a UV-active amine (e.g., aniline) prior to separation if the free acid is not strictly required.
-
Q2: My recovery is low after rotary evaporation.
-
Cause: Sublimation or volatility of the free acid. TFA, for example, boils at 72°C but has high vapor pressure.
-
Solution:
-
Always form a salt before evaporation (add stoichiometric NH4OH or NaOH).
-
If the free acid is required, use Lyophilization (freeze-drying) rather than rotary evaporation, or distill the product out if it is the volatile component.
-
Q3: How do I remove TFA impurities from my fluorinated product?
-
Context: If your target is not TFA, but TFA is a contaminant.[6]
-
Solution: Use a "scavenger" resin.
Decision Matrix: Selecting the Right Method
Figure 2: Rapid decision tree for selecting purification methodology based on molecular properties.
References
-
Vierke, L. et al. (2013). Estimation of the acid dissociation constant of perfluoroalkyl carboxylic acids through an experimental investigation of their water-to-air transport. Environmental Science & Technology.[7][9]
-
Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel.[1] A New Media for the Separation of Fluorous and Non-Fluorous Organic Molecules.[3] Synlett.
-
Waters Corporation. (2025). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX.[10]
-
Zhang, W. (2003). Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Tetrahedron.
-
BenchChem. (2025).[11] Technical Support Center: TFA Contamination in HPLC-Purified Peptides.
Sources
- 1. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches for the Efficient Removal of Fluoride from Groundwater: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. chemours.com [chemours.com]
- 9. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Guide: Isotopic Enrichment Analysis of 2,2-Difluoropropionic Acid-d3
Executive Summary
2,2-Difluoropropionic acid-d3 is a critical metabolic blocker scaffold used in drug discovery to mitigate metabolic liability at the
However, verifying the isotopic enrichment (IE) of this molecule presents a unique analytical challenge. The lack of non-exchangeable protons in the deuterated form renders standard
This guide provides a comparative technical analysis of the two primary validation methodologies: Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .
Part 1: Strategic Comparison (NMR vs. MS)
The choice between NMR and MS depends on the stage of development and the required precision.
| Feature | qNMR (Method A) | HRMS (Method B) |
| Primary Output | Absolute Quantification of Residual H | Isotopologue Distribution ( |
| Precision | High ( | Moderate ( |
| Limit of Detection | Low (mM range) | Very High (pM range) |
| Matrix Effects | Negligible | Significant (Ion suppression) |
| Structural Insight | Confirms regiospecificity | Confirms mass only |
| Best Use Case | Release Testing / CoA Generation | Trace Impurity Analysis / DMPK Studies |
Analytical Decision Matrix
Figure 1: Decision tree for selecting the appropriate analytical technique based on sample availability and data requirements.
Part 2: Method A - Quantitative NMR (The Gold Standard)
For 2,2-difluoropropionic acid-d3, qNMR is the only method capable of providing an absolute purity and enrichment value simultaneously.
The Challenge: Spectral Silence
In the fully protonated analog (
Solution: You must use a certified Internal Standard (IS) to quantify the residual protio-signal.
Protocol: qNMR with Internal Standard
1. Reagents & Materials
-
Analyte: ~15-20 mg of 2,2-difluoropropionic acid-d3.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).
-
Why? It has a singlet at
ppm (unobscured) and non-hygroscopic nature.
-
-
Solvent:
or (Avoid to prevent deuterium exchange at the acid site, though the methyl is stable).
2. Sample Preparation
-
Weigh
mg of Analyte ( ) into a vial. -
Weigh
mg of Internal Standard ( ) into the same vial. -
Dissolve completely in 0.6 mL solvent.
-
Transfer to NMR tube.
3. Acquisition Parameters (Critical)
-
Pulse Angle:
-
Relaxation Delay (
): seconds.-
Reasoning: To ensure full relaxation (
) of both the fluorinated methyl group (slow relaxing) and the IS.
-
-
Scans (NS): 64 or 128 (to visualize the tiny residual peak).
-
Decoupling: Inverse Gated Decoupling (
decoupling during acquisition only) is recommended to collapse the residual triplet into a singlet for easier integration.
4. Calculation Logic
The Isotopic Enrichment (Atom % D) is calculated by determining the amount of residual H.[1]
Where:
- : Integral of residual methyl peak (triplet or decoupled singlet).
- : Integral of Internal Standard (set to 100 or 1).
- : Number of protons in IS (Maleic acid = 2).
- : Theoretical protons in methyl group (3).
- : Molecular Weights.[2]
- : Weights in mg.
Final Enrichment:
qNMR Workflow Diagram
Figure 2: Step-by-step workflow for determining isotopic enrichment via qNMR.
Part 3: Method B - HRMS (Isotopologue Distribution)
Mass spectrometry is superior for determining the distribution of isotopologues (i.e., how much
The Challenge: Ionization & Resolution
Carboxylic acids ionize best in Negative Mode (ESI-) .
-
Target Ion:
-
Theoretical m/z (
): 112.03 (approx) -
Theoretical m/z (
): 109.01 (approx)
Protocol: LC-HRMS Analysis
-
System: Q-TOF or Orbitrap (Resolution > 30,000).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (or Ammonium Acetate for negative mode stability).
-
Method: Direct infusion or short C18 column run.
-
Data Processing:
-
Extract the Mass Spectrum at the retention time of the acid.
-
Identify the isotopologue envelope:
( ), ( ), ( ), ( ).
-
Calculation Logic (Deconvolution)
You cannot simply use peak height. You must account for the natural abundance of
Use the following simplified approximation (or software like DGet!):
Where
Part 4: Comparative Data Summary
The following table illustrates typical results for a high-quality batch of 2,2-difluoropropionic acid-d3.
| Parameter | qNMR Result | HRMS Result | Interpretation |
| Sample Mass Used | 15.2 mg | < 0.1 mg | NMR requires bulk; MS is trace-capable. |
| Signal Observed | Residual multiplet at 1.85 ppm | m/z 112.03 ( | Distinct physical properties measured. |
| Calculated %D | 98.4% | 98.6% | Results should converge within 1%. |
| Primary Error Source | Weighing error / Baseline integration | Ion suppression / | NMR is more robust for "Assay" value. |
References
-
NIST. Quantitative NMR (qNMR) for Purity Assessment. National Institute of Standards and Technology. [Link]
-
BIPM. Internal Standards for qNMR. Bureau International des Poids et Mesures. [Link]
-
Lockwood, T., Angeloski, A. DGet! An open source deuteration calculator for mass spectrometry data.[3][4] J Cheminform 16, 36 (2024). [Link]
-
PubChem. 2,2-Difluoropropionic acid (Compound Summary). National Library of Medicine. [Link]
Sources
A Senior Application Scientist's Guide to Isotopic Shifts in Fluorinated Acids: Comparing C-D and C-H Bonds with IR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Signature of a Single Neutron
In the world of molecular analysis, Infrared (IR) spectroscopy stands as a cornerstone technique, valued for its ability to reveal the functional group composition of a molecule through its unique vibrational signature. This guide delves into a specific, yet powerful, application of this technique: the differentiation of carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds, with a particular focus on their behavior within fluorinated carboxylic acids. For drug development professionals and medicinal chemists, isotopic labeling—substituting hydrogen with its heavier, stable isotope deuterium—is a critical tool. This "heavy hydrogen" can significantly alter a drug's metabolic profile, a strategy often called a "deuterium switch." Verifying the success and specificity of this isotopic substitution is a crucial first step, and IR spectroscopy provides a rapid, non-destructive, and definitive method to do so. This guide will provide the theoretical underpinnings, comparative experimental data, and practical protocols to confidently analyze these isotopic shifts.
Theoretical Framework: Why Mass Matters in Molecular Vibrations
The vibrational frequency of a covalent bond in an IR spectrum is not arbitrary. It can be modeled effectively by Hooke's Law, which describes a simple harmonic oscillator.
ν = (1/2πc) * √(k/μ)
Where:
-
ν is the vibrational frequency (in cm⁻¹).
-
c is the speed of light.
-
k is the force constant of the bond, representing its stiffness. Stronger bonds have a higher force constant.
-
μ is the reduced mass of the two-atom system (m₁m₂ / (m₁ + m₂)).
This equation reveals two key factors governing frequency: bond strength and atomic mass.[1]
The Isotopic Effect: A Predictable Shift
When a hydrogen atom (¹H, mass ≈ 1 amu) is replaced by a deuterium atom (²H or D, mass ≈ 2 amu), the bond strength, or force constant (k), remains virtually unchanged because deuterium is chemically identical to hydrogen.[2] The significant change is in the reduced mass (μ).
Let's compare the reduced mass of a C-H bond to a C-D bond:
-
μ(C-H) ≈ (12 * 1) / (12 + 1) ≈ 0.923
-
μ(C-D) ≈ (12 * 2) / (12 + 2) ≈ 1.714
Since the reduced mass of the C-D system is almost double that of the C-H system, and frequency is inversely proportional to the square root of the reduced mass, we can predict the C-D stretching frequency:
ν(C-D) ≈ ν(C-H) / √2 ≈ ν(C-H) / 1.41
A typical C-H stretching vibration appears around 3000 cm⁻¹.[3] Therefore, the corresponding C-D stretching vibration is predicted to appear at approximately 3000 / 1.41 ≈ 2128 cm⁻¹ . This large, predictable shift provides a clear, unambiguous signal for successful deuteration in a region of the IR spectrum that is often uncrowded.[2]
The Fluorine Factor: Inductive Effects on Bond Strength
Fluorine is the most electronegative element, and its presence in a molecule exerts a powerful electron-withdrawing inductive effect (-I effect). When attached to the carbon of a C-H bond, the fluorine atom pulls electron density away from the carbon, which in turn pulls density from the C-H bond. This withdrawal of electron density shortens and strengthens the C-H bond.[4]
According to Hooke's Law, a stronger bond has a higher force constant (k), which leads to a higher vibrational frequency. Therefore, the C-H stretching frequency in a fluorinated acid is expected to be at a higher wavenumber compared to its non-fluorinated counterpart. For example, the C-H stretching bands in fluoroacetic acid would be found at a higher frequency than those in acetic acid.
Comparative Analysis: Experimental IR Data
Table 1: Comparison of C-H and C=O Stretching Frequencies
| Compound | Structure | ν(C-H) Stretch (cm⁻¹) | ν(C=O) Stretch (cm⁻¹) | Data Source |
| Acetic Acid | CH₃COOH | ~2940 | ~1710 | SDBS |
| Monofluoroacetic Acid | CH₂FCOOH | ~3020, 2970 | ~1730 | SDBS |
| Deuterated Fluoroacetic Acid (Predicted) | CHDFCOOH | ~2252, 2215 | ~1730 | Calculated |
Note: The C-H region in both molecules shows multiple peaks due to symmetric and asymmetric stretching modes of the CH₃ and CH₂ groups. The values provided are representative of the main absorptions in this region.
Analysis of the Data:
-
Inductive Effect of Fluorine: As predicted, the C-H stretching frequencies in monofluoroacetic acid (~3020, 2970 cm⁻¹) are shifted to higher wavenumbers compared to acetic acid (~2940 cm⁻¹). This confirms that the electron-withdrawing fluorine atom strengthens the adjacent C-H bonds.
-
Isotopic Shift: The predicted C-D stretching frequencies for deuterated fluoroacetic acid are calculated by dividing the C-H frequencies by ~1.41 (√2). This places the C-D bands around 2252 cm⁻¹ and 2215 cm⁻¹, a region with very few other fundamental vibrations, making them easily identifiable.
-
Carbonyl Group Shift: The C=O stretching frequency also shifts to a higher wavenumber from acetic acid (~1710 cm⁻¹) to monofluoroacetic acid (~1730 cm⁻¹). This is also due to the inductive effect of fluorine, which pulls electron density away from the carbonyl carbon, strengthening the C=O double bond.
Experimental Protocol: Acquiring High-Quality IR Spectra
A robust and reproducible protocol is essential for accurate analysis. Attenuated Total Reflectance (ATR) FTIR spectroscopy is an ideal technique for this application as it requires minimal sample preparation for liquids and solids.
Step-by-Step ATR-FTIR Protocol
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize (typically >30 minutes).
-
Confirm the ATR accessory (e.g., with a diamond or zinc selenide crystal) is clean. Clean the crystal surface with a solvent-grade isopropanol or ethanol on a lint-free wipe and allow it to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to account for atmospheric H₂O and CO₂ absorptions, as well as any intrinsic signals from the instrument itself.
-
Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Analysis:
-
For Liquid Samples (Neat): Place a single drop of the fluorinated acid directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
For Solid Samples: Place a small amount of the solid powder onto the crystal. Use the ATR pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.
-
Collect the sample spectrum using the same parameters as the background scan.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a lint-free wipe immediately after analysis to prevent corrosion from the acidic sample.
-
Workflow Diagram
Caption: Experimental workflow for ATR-FTIR analysis of fluorinated acids.
Visualizing the Vibrational Difference
The C-H and C-D bonds can be visualized as springs with different masses attached, leading to different vibrational frequencies.
Caption: The C-D bond vibrates at a lower frequency due to its higher reduced mass.
Applications in Research and Drug Development
The ability to confirm deuteration via IR spectroscopy is a foundational step for several advanced applications:
-
Metabolic Stability Studies: The C-D bond is stronger and is broken more slowly by metabolic enzymes (e.g., Cytochrome P450) than a C-H bond. This is known as the Kinetic Isotope Effect (KIE).[5] By strategically replacing metabolically vulnerable C-H bonds with C-D bonds, drug developers can slow down metabolism, potentially improving a drug's half-life and reducing toxic metabolites. IR spectroscopy serves as the initial quality control step to ensure the deuterated compound has been successfully synthesized before it enters expensive and time-consuming biological assays.
-
Mechanistic Studies: In academic and industrial research, tracking the fate of a deuterium label can elucidate reaction mechanisms.[5] FTIR can be used to monitor the progress of H/D exchange reactions in real-time, providing kinetic data and insights into reaction pathways.[1]
-
Quantitative Analysis: While not its primary use in this context, the distinct C-D absorption band can, in principle, be used for quantitative analysis to determine the extent of deuteration in a sample, complementing techniques like mass spectrometry and NMR.
Conclusion
The substitution of hydrogen with deuterium imparts a significant and predictable shift in the infrared stretching frequency of the C-H bond, moving it from ~3000 cm⁻¹ to the much lower ~2100-2200 cm⁻¹ region. This shift is a direct consequence of the increased reduced mass of the C-D oscillator. Concurrently, the introduction of electron-withdrawing fluorine atoms strengthens the C-H bond, shifting its frequency to higher wavenumbers. By understanding these two effects, researchers can use IR spectroscopy as a rapid, reliable, and indispensable tool. It provides immediate confirmation of successful isotopic labeling in fluorinated molecules, a critical first step for any research or drug development program leveraging the unique properties of deuterated compounds.
References
-
Poe, B., Del Vecchio, A., & Cestelli Guidi, M. (2016). Hydrogen-Deuterium exchange monitored by ATR-FTIR spectroscopy. Geophysical Research Abstracts, 18, EGU2016-16246. Available at: [Link]
-
Burrows, A. (2013). The effect of deuteration on an infrared spectrum. Oxford University Press. Available at: [Link]
-
Lafayette College Libraries. Spectral database for organic compounds, SDBS. Available at: [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]
-
University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available at: [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
Brainly.in. (2021). Fluoroacetic acid is more acidic than acetic acid why? Available at: [Link]
-
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
University of Calgary. Table of IR Absorptions. Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
-
Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
-
PubChem. Fluoroacetic acid. Available at: [Link]
-
NIST. Fluoroacetic acid. NIST Chemistry WebBook. Available at: [Link]
-
Wikipedia. Spectral Database for Organic Compounds. Available at: [Link]
-
Elsevier. Journal of Molecular Spectroscopy. Available at: [Link]
-
SlidePlayer. The features of IR spectrum. Available at: [Link]
-
SlideShare. Infrared Spectroscopy. Available at: [Link]
-
Quora. What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? Available at: [Link]
-
IRUG. Spectral Databases for Infrared. Available at: [Link]
-
Harvan, D. J., & Hass, J. R. (1985). Kinetic isotope effects in organic and biological reactions. Available at: [Link]
-
Bioregistry. Spectral Database for Organic Compounds. Available at: [Link]
-
Wikipedia. Kinetic isotope effect. Available at: [Link]
Sources
- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. youtube.com [youtube.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic resolution of isotopologues of 2,2-difluoropropanoic acid
Executive Summary
The chromatographic resolution of 2,2-difluoropropanoic acid (DFPA) isotopologues represents a "hyper-resolution" challenge in analytical chemistry. Unlike enantiomeric separation, where chiral selectors provide distinct binding sites, isotopologue separation relies on minute differences in zero-point vibrational energies (ZPE) and molar volumes induced by stable isotope substitution (e.g.,
This guide objectively compares the two primary methodologies—Capillary Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) —demonstrating that while GC offers superior resolution via the Inverse Isotope Effect, HPLC with fluorinated stationary phases (PFP) provides a viable alternative for thermally labile downstream applications.
Part 1: The Physico-Chemical Challenge
2,2-Difluoropropanoic acid (
-
The Mechanism of Separation: Resolution depends on the Isotope Effect (IE) on the partition coefficient (
).-
In GC: The primary driver is the Vapor Pressure Isotope Effect (VPIE).[1] Deuterated isotopologues generally possess slightly higher vapor pressures and lower polarizabilities than their protium counterparts, leading to earlier elution (Inverse IE).
-
In HPLC: The driver is the Solvophobic Effect. The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the hydrophobic surface area, theoretically reducing retention in Reversed-Phase LC (RPLC).
-
Visualizing the Separation Logic
Figure 1: Decision tree and mechanistic pathways for selecting the appropriate chromatographic mode.
Part 2: Method A - Gas Chromatography (The Gold Standard)
GC is the preferred method for separating DFPA isotopologues, particularly deuterated variants (e.g.,
Critical Pre-requisite: Derivatization
Free DFPA tails severely on GC columns due to carboxylic acid dimerization. Derivatization to the Methyl Ester is mandatory for high-efficiency resolution. Silylation (BSTFA) is an alternative but often masks the subtle isotope effect due to the bulky silyl group.
Experimental Protocol (Self-Validating)
Reagents:
- in Methanol (14% w/v)
-
Hexane (GC Grade)
-
Saturated
solution
Step-by-Step Workflow:
-
Derivatization: Dissolve 1 mg of DFPA sample in 200 µL Methanol. Add 200 µL
-Methanol. -
Incubation: Seal and heat at 60°C for 30 minutes. (Validation: Solution remains clear; no precipitate).
-
Extraction: Cool to room temperature. Add 500 µL Hexane and 500 µL Saturated
. Vortex for 30s. -
Phase Separation: Allow layers to separate. The top hexane layer contains the Methyl 2,2-difluoropropanoate .
-
Injection: Inject 1 µL of the hexane layer (Split 1:20).
Chromatographic Conditions & Performance[2][3]
| Parameter | Specification | Causality / Rationale |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) | 5% Phenyl phase provides optimal dispersion interactions to differentiate isotopologues. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Consistent linear velocity ensures reproducible retention times ( |
| Oven Program | 40°C (hold 2 min) | Slow ramp at low temperature maximizes interaction time during the critical elution window. |
| Elution Order | D3-Isotopologue | Inverse Isotope Effect: Heavier deuterated molecules have lower boiling points and elute earlier.[1] |
| Resolution ( | > 1.2 (Typical) | Sufficient for quantitative integration of overlapping peaks. |
Part 3: Method B - HPLC (The Alternative)
HPLC is generally inferior to GC for isotopic resolution of small acids but is necessary when derivatization is impossible or when analyzing biological matrices directly. Standard C18 columns often fail to resolve DFPA isotopologues. Pentafluorophenyl (PFP) phases are required.[2]
The "Fluorine-Fluorine" Advantage
PFP columns utilize specific
Experimental Protocol
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
A: 20 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Low pH is critical to suppress ionization (
). -
B: Methanol (LC-MS Grade).[3]
-
-
Column Equilibration: Flush PFP column with 95% A / 5% B for 20 column volumes.
-
Injection: 5 µL of native sample (1 mg/mL in Mobile Phase A).
Chromatographic Conditions & Performance[2][3]
| Parameter | Specification | Causality / Rationale |
| Column | FluoroSep-RP PFP or Kinetex F5 (150 x 2.1mm, 1.7µm) | Fluorinated phase maximizes selectivity for fluorinated analytes via "fluorophilicity." |
| Flow Rate | 0.25 mL/min | Lower flow rate improves mass transfer efficiency for subtle separations. |
| Gradient | Isocratic 5-10% B (depending on column) | Isocratic elution is required to maintain a constant separation factor ( |
| Elution Order | D3-Isotopologue | Deuterated species are slightly less hydrophobic (smaller molar volume), eluting earlier in RPLC. |
| Resolution ( | 0.6 - 0.9 (Partial) | Often results in a "shoulder" rather than baseline separation. Requires MS deconvolution. |
Part 4: Comparative Data & Selection Guide
The following table summarizes the performance metrics to assist in method selection.
| Feature | GC-MS (Methyl Ester) | HPLC-MS (PFP Phase) |
| Resolution Capacity | High ( | Low ( |
| Sample Prep | Complex (Derivatization required) | Simple (Dilute & Shoot) |
| Isotope Effect Type | Inverse (Heavier elutes first) | Normal/Inverse (variable, usually Inverse) |
| Sensitivity | High (FID or EI-MS) | Medium (ESI-MS, potential ion suppression) |
| Suitability | Best for: Purity analysis, tracer quantification. | Best for: Complex biological fluids, thermally unstable samples. |
Mass Spectrometry Integration (The Equalizer)
When chromatographic resolution is partial (HPLC), Mass Spectrometry (MS) is the ultimate resolver.
-
SIM Mode: Monitor
124 (H-form) vs. 127 (D3-form) for the methyl ester in GC-MS. -
MRM Mode: In LC-MS/MS, use the transition
(loss of ) for native DFPA.
Note: Even with MS, chromatographic separation is vital to prevent "cross-talk" or ion suppression effects where the high abundance of the unlabeled isotopologue suppresses the signal of the trace labeled isotopologue.
References
-
Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society.[4] Link
-
Cencioni, C., et al. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta. Link
-
Bell, D.S., & Jones, A.D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link
-
Fowles, M.A., et al. (2025). Stable Carbon Isotope Analysis of Perfluorooctanoic Acid (PFOA) by Microflow-High Pressure Liquid Chromatography-Orbitrap Mass Spectrometry. UNCW Institutional Repository. Link
-
Sigma-Aldrich. (n.d.). 2,2-Difluoropropionic acid Product Specification. Link
Sources
Reference Standards for Fluorine-19 NMR Chemical Shift Calibration
Content Type: Technical Comparison Guide & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The "Zero" Problem
For decades, Trichlorofluoromethane (CFCl₃) served as the universal zero point (0.00 ppm) for
This guide evaluates high-fidelity alternatives, establishing the IUPAC Unified Scale (
The Unified Scale ( ): The Modern Gold Standard
Best for: High-precision publications, reactive samples, and preventing signal overlap.
The most accurate method for referencing
Why It Wins
-
Non-Intrusive: No risk of the reference reacting with your analyte.
-
Universal: Eliminates solvent-induced chemical shift errors common with internal standards.
-
Traceable: Directly tied to the primary
H standard.
The Protocol (Method A)
Prerequisite: A
-
Acquire
H Spectrum: Calibrate the TMS signal to exactly 0.00 ppm. -
Determine Frequency: Record the absolute frequency (SF) of the TMS signal in Hz (e.g., 400,130,000.00 Hz).
-
Calculate
F Zero Point: Multiply the H TMS frequency by the IUPAC ratio for F.- [2]
-
Set Reference: Input the resulting frequency as the 0.00 ppm reference frequency (SF) for your
F channel.
Chemical Standards Comparison: When You Need a Physical Spike
Best for: Quick bench checks, monitoring reaction kinetics, or older spectrometers lacking unified scale software automation.
When a physical standard is required, selection must be strategic. The table below contrasts the performance of the most common agents.
Table 1: Comparative Analysis of F Reference Standards
| Standard | State | Reactivity Profile | Suitability | |
| Trichlorofluoromethane (CFCl₃) | 0.00 | Gas/Volatile Liq.[3] | High. Volatile. Ozone depleting. | Obsolete. Avoid unless strictly required by legacy SOPs. |
| -63.72 | Liquid (bp 102°C) | Low. Chemically inert. | Recommended. The modern "workhorse" for organic solvents. Distinct singlet. | |
| Hexafluorobenzene (C₆F₆) | -164.90 | Liquid | Low. Stable aromatic. | Specialist. Good for complex spectra; far removed from typical organofluorine signals. |
| Trifluoroacetic Acid (TFA) | -76.55 | Liquid | High. Strong acid. pH sensitive.[4] | Conditional. Use only in acidic aqueous media. Avoid with amines/bases. |
| Fluorobenzene | -113.15 | Liquid | Medium. Can participate in | General. Good alternative if TFT overlaps with analyte. |
Critical Note on Solvent Effects:
F chemical shifts are highly solvent-dependent (up to2 ppm).[5] The values above are for CDCl₃. Always report the solvent used.
Visualizing the Workflow
Diagram 1: Selection Decision Tree
This logic flow ensures you select the correct referencing method based on sample constraints.
Caption: Decision matrix for selecting the optimal
Detailed Experimental Protocols
Protocol B: Internal Referencing (The "Spike" Method)
Use when: You need a quick, visual confirmation of chemical shift during synthesis.
-
Preparation: Dissolve your analyte in the deuterated solvent (e.g., CDCl₃).[6]
-
Spiking: Add 0.1% v/v of the chosen standard (e.g., Trifluorotoluene).
-
Tip: Do not exceed 0.1%. High concentrations can cause radiation damping or baseline distortion.
-
-
Acquisition: Acquire the
F spectrum with a spectral width sufficient to capture both the standard and analyte (typically -200 to +100 ppm). -
Calibration: Zoom into the standard's peak. Set its chemical shift to the known value (e.g., -63.72 ppm for TFT in CDCl₃).
Protocol C: External Referencing (Coaxial Insert)
Use when: Your sample is highly reactive, or you cannot contaminate it.
-
Insert Preparation: Place the reference standard (dissolved in the same deuterated solvent as your sample to minimize susceptibility errors) into a sealed coaxial capillary insert.
-
Assembly: Place the insert inside your main NMR tube containing the analyte.
-
Acquisition: Run the experiment. The reference signal will appear in the spectrum but is physically separated from your sample.
-
Correction: Note that magnetic susceptibility differences between the inner and outer tubes may introduce a shift error (
0.1–0.3 ppm) compared to internal referencing.
Scientific Rationale & Causality
Why F Referencing is Difficult
Unlike proton NMR, where the chemical environment is dominated by diamagnetic shielding, fluorine shifts are dominated by the paramagnetic contribution to the shielding tensor. This makes
-
Solvent Polarity: Can shift peaks by >1 ppm.
-
Temperature:
F signals drift significantly with temperature changes. -
Concentration: Intermolecular interactions (like Hydrogen bonding with TFA) can alter shifts.
Expert Insight: This sensitivity is why the Unified Scale is superior. It relies on the
Diagram 2: The Unified Scale Calculation Flow
Caption: Workflow for deriving the
References
-
IUPAC Recommendations 2001. "NMR Nomenclature.[1] Nuclear Spin Properties and Conventions for Chemical Shifts." Pure and Applied Chemistry, 73(11), 1795–1818.[5] Link
-
IUPAC Recommendations 2008. "Further Conventions for NMR Shielding and Chemical Shifts." Pure and Applied Chemistry, 80(1), 59–84. Link
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[5][7] (Standard text for solvent effects and shift tables).
-
Harris, R. K., et al. (2002). "Unified scale for NMR chemical shifts." Solid State Nuclear Magnetic Resonance, 22(4), 458-483.[8] Link[8]
Sources
- 1. publications.iupac.org [publications.iupac.org]
- 2. nmr.chemie.uni-koeln.de [nmr.chemie.uni-koeln.de]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts. IUPAC Recommendations 2001 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,3,3-Trideuterio-2,2-difluoro-propanoic Acid
This document provides essential safety and logistical information for the proper disposal of 3,3,3-Trideuterio-2,2-difluoro-propanoic acid (CAS No. 1391033-19-4). As a deuterated and halogenated carboxylic acid, this compound requires a multi-faceted approach to waste management that prioritizes personnel safety, regulatory compliance, and environmental protection. The procedures outlined below are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven best practices.
Core Principles: Hazard Identification and Risk Mitigation
Understanding the specific chemical nature of 3,3,3-Trideuterio-2,2-difluoro-propanoic acid is fundamental to its safe handling and disposal. Its structure presents three distinct features that inform our protocol: a carboxylic acid group, stable carbon-fluorine bonds, and isotopic labeling.
-
Corrosivity: Like its non-deuterated and non-fluorinated analogs, the carboxylic acid functional group makes the compound corrosive. The safety data sheet for the closely related 3,3,3-Trifluoropropionic acid classifies it as causing severe skin burns and eye damage.[1][2] Therefore, direct contact must be avoided through the stringent use of Personal Protective Equipment (PPE).
-
Environmental Persistence: The carbon-fluorine bond is exceptionally strong, leading to high thermal and chemical stability. This property, while useful in drug design, makes such compounds environmentally persistent. Fluorinated organic compounds are subject to increasing regulatory scrutiny, and the U.S. Environmental Protection Agency (EPA) provides specific guidance on their disposal, emphasizing methods that prevent environmental release.[3][4]
-
Isotopic Nature: The deuterium atoms are stable, non-radioactive isotopes of hydrogen.[5] From a chemical hazard and disposal standpoint, they do not alter the compound's reactivity or toxicity in a way that changes the fundamental disposal protocol. However, best practice dictates that isotopically labeled compounds should be segregated from their non-labeled counterparts to prevent unnecessary isotopic dilution of waste streams.[5]
Recommended Personal Protective Equipment (PPE)
A thorough risk assessment dictates the following minimum PPE when handling or preparing this acid for disposal:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[6] | Protects against splashes of the corrosive material, preventing severe eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and chemical burns. |
| Body Protection | A flame-resistant lab coat and closed-toe shoes.[5] | Protects skin from accidental spills and splashes. |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][5] | Although vapor pressure data is limited, the acidic nature warrants protection against inhalation. |
Disposal Workflow: A Step-by-Step Protocol
The primary and most highly recommended disposal pathway for 3,3,3-Trideuterio-2,2-difluoro-propanoic acid is through a licensed hazardous waste disposal service. This ensures the waste is managed in compliance with federal and local regulations, typically via high-temperature incineration.[7]
Step 1: Waste Segregation
Proper segregation is the most critical step in laboratory waste management. Incompatible materials, if mixed, can result in violent reactions, fire, or the release of toxic gases.[8]
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container. High-density polyethylene (HDPE) or glass containers are appropriate.[9][10]
-
Label Correctly: The label must be completed with an EHS-approved Hazardous Waste tag and, at a minimum, include the full chemical name: "Waste 3,3,3-Trideuterio-2,2-difluoro-propanoic Acid".[5][9] Do not use abbreviations.
-
Categorize as Halogenated Waste: This waste must be collected in a container designated for halogenated organic waste .[5][7] Never mix with non-halogenated solvents. This separation is crucial as it impacts the cost and method of final disposal.
-
Segregate from Incompatibles: Store the waste container away from bases, oxidizing agents, and reactive metals.[8][11]
Step 2: Waste Collection and Storage
-
Liquid Waste: Carefully decant the waste acid and any solvent rinses (e.g., from glassware) into the designated halogenated waste container.
-
Solid Waste: Any solids contaminated with the acid, such as gloves, weighing paper, or absorbent pads from a spill, must be collected in a separate, clearly labeled solid waste container. This should also be categorized as halogenated solid waste.
-
Secure Storage: Keep the waste container tightly sealed when not in use.[5][9] Store it in a designated and well-ventilated satellite accumulation area within the laboratory.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office.
-
Schedule a Pickup: Follow your institution's procedure to schedule a hazardous waste pickup.[12] Do not allow waste to accumulate for extended periods.
The following diagram illustrates the decision-making process for the disposal of 3,3,3-Trideuterio-2,2-difluoro-propanoic acid.
Caption: Disposal workflow for 3,3,3-Trideuterio-2,2-difluoro-propanoic acid.
On-Site Neutralization: A Limited and Cautious Approach
While neutralization is a common procedure for simple acids and bases, it is not recommended as a primary disposal method for this compound due to its fluorinated nature. The resulting salt may still be an environmental pollutant. This procedure should only be considered for very dilute (<1%) aqueous solutions, free of any metal or solvent contamination, and only after explicit approval from your institution's EHS department.
If approved by EHS, follow this procedure strictly:
-
Work in a Fume Hood: Always perform neutralization in a chemical fume hood while wearing full PPE.
-
Dilution: Ensure the acidic solution is already dilute. If necessary, slowly add the acidic solution to a large volume of cold water. Never add water to the acid. [13]
-
Prepare Neutralizing Agent: Prepare a 5-10% solution of a weak base, such as sodium bicarbonate or sodium carbonate.
-
Slow Addition: Slowly and carefully add the basic solution to the diluted acid with constant stirring. Be prepared for gas (CO₂) evolution and foaming.
-
Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base until the pH is stable within a neutral range (typically 6.0-8.0).[14]
-
Final Disposal: The neutralized solution may be permissible for drain disposal with copious amounts of running water, but only if EHS has approved this final step.
Emergency Procedures: Spill Management
Accidental spills should be handled promptly and safely.[5]
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Wear the appropriate PPE as listed in Section 1.
-
Containment: For small spills, cover with a neutral absorbent material suitable for acids (e.g., sodium bicarbonate, vermiculite, or a commercial spill kit). Avoid using combustible materials like paper towels.
-
Neutralization: Once absorbed, slowly add sodium bicarbonate to the spill area to neutralize any remaining acid.
-
Collection: Carefully scoop the absorbed and neutralized material into a container.
-
Disposal: Label the container as "Solid Hazardous Waste: 3,3,3-Trideuterio-2,2-difluoro-propanoic Acid spill debris" and dispose of it as halogenated solid waste through your EHS office.
-
Decontamination: Clean the spill area thoroughly with soap and water.
By adhering to these rigorous protocols, you ensure a safe laboratory environment and responsible stewardship of chemical resources, building a foundation of trust in your operational and safety practices.
References
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA (April 08 2024). U.S. Environmental Protection Agency. Available from: [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA (December 18 2020). U.S. Environmental Protection Agency. Available from: [Link]
-
Acetic and Formic Acids in Workplace Atmospheres. Occupational Safety and Health Administration. Available from: [Link]
-
Disposal of deuterium (D₂). Synergy Recycling. Available from: [Link]
-
3,3,3-Trifluoropropionic acid - SAFETY DATA SHEET. Thermo Fisher Scientific. Available from: [Link]
-
3,3,3-Trifluoro-2,2-dihydroxypropanoic acid. PubChem, National Center for Biotechnology Information. Available from: [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. Available from: [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. Available from: [Link]
-
EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. Bergeson & Campbell, P.C. Available from: [Link]
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Acid and Caustic Solutions. Occupational Safety and Health Administration. Available from: [Link]
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Organic solvents disposal strategies?. ResearchGate. Available from: [Link]
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Memorandum for Interim Guidance on Destruction or Disposal of Materials Containing PFAS in the U.S. acq.osd.mil. Available from: [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available from: [Link]
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Hazardous Waste Disposal Guide. University of Rochester Environmental Health & Safety. Available from: [Link]
-
3,3-Difluoropropanoic acid. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Electronic Code of Federal Regulations (eCFR). Available from: [Link]
-
Chemical Compatibility and Storage Guidelines. REDA Safe. Available from: [Link]
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Hazardous Materials Disposal Guide. Nipissing University. Available from: [Link]
-
Laboratory Decommissioning. Purdue University Environmental Health and Safety. Available from: [Link]
-
The OSHA Chemical Storage Requirements. Capital Resin Corporation. Available from: [Link]
Sources
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- 2. 3,3,3-Trifluoropropionic acid - Safety Data Sheet [chemicalbook.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
